molecular formula C7H12O2 B2517704 (4-Methyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol CAS No. 2168105-37-9

(4-Methyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol

Cat. No.: B2517704
CAS No.: 2168105-37-9
M. Wt: 128.171
InChI Key: WBLJEAWYWFCKHJ-UHFFFAOYSA-N
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Description

(4-Methyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol is a useful research compound. Its molecular formula is C7H12O2 and its molecular weight is 128.171. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(4-methyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-6-2-7(3-6,4-8)9-5-6/h8H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBLJEAWYWFCKHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C1)(OC2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2168105-37-9
Record name {4-methyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanol
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Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-Methyl-2-oxabicyclo[2.1.1]hexan-1-yl Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: Embracing Three-Dimensionality in Drug Discovery with Bicyclic Scaffolds

The relentless pursuit of novel therapeutics with optimized pharmacokinetic and pharmacodynamic profiles has led medicinal chemists to explore chemical space beyond the traditional flat, aromatic rings. This "escape from flatland" has illuminated the potential of saturated, three-dimensional scaffolds to impart desirable physicochemical properties.[1][2] Among these, the 2-oxabicyclo[2.1.1]hexane core has emerged as a promising bioisostere for the ortho-substituted phenyl ring.[2][3] This rigid, non-planar framework has been shown to enhance aqueous solubility, reduce lipophilicity, and, in some cases, improve metabolic stability when replacing its aromatic counterpart.[2]

This technical guide delves into the physicochemical properties of a specific subset of this promising class: 4-Methyl-2-oxabicyclo[2.1.1]hexan-1-yl derivatives . The introduction of a methyl group to this bicyclic system can have profound and sometimes non-intuitive effects on its properties—a phenomenon often referred to as the "magic methyl" effect.[3][4][5] This guide will provide a detailed analysis of the anticipated lipophilicity, solubility, and metabolic stability of these derivatives, grounded in established medicinal chemistry principles and supported by detailed experimental protocols.

Lipophilicity (LogP/LogD): Navigating the Hydrophobic-Hydrophilic Balance

Lipophilicity, the affinity of a molecule for a lipid-rich environment, is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[6][7][8][9] It is most commonly expressed as the logarithm of the partition coefficient (LogP) for non-ionizable compounds, or the distribution coefficient (LogD) at a specific pH for ionizable molecules.[10]

The Influence of the Bicyclic Core and the "Magic Methyl" Effect

The parent 2-oxabicyclo[2.1.1]hexane scaffold, being a saturated, polar ether-containing system, generally exhibits lower lipophilicity compared to a phenyl ring.[2] The introduction of a methyl group, a small lipophilic fragment, is expected to increase the LogP.[3] However, the magnitude of this increase is not always predictable and can be influenced by conformational changes.[11][12][13] In some instances, the strategic placement of a methyl group can alter the molecule's conformation in a way that shields hydrophobic surfaces or exposes more polar regions to the solvent, leading to a less-than-expected increase or even a decrease in lipophilicity.[11][12][13]

For 4-Methyl-2-oxabicyclo[2.1.1]hexan-1-yl derivatives, the methyl group's impact on LogP will be influenced by the nature of the substituent at the 1-position. It is crucial to experimentally determine this value for each new derivative.

Data Summary: Predicted Lipophilicity
PropertyPredicted Range for 4-Methyl-2-oxabicyclo[2.1.1]hexan-1-yl DerivativesRationale
cLogP 0.5 - 4.5Based on the lower lipophilicity of the parent scaffold compared to phenyl rings and the incremental increase from a methyl group. The specific value will be highly dependent on the other substituent.
LogD at pH 7.4 Dependent on pKaFor ionizable derivatives (e.g., those containing amines or carboxylic acids), LogD will vary with pH.
Experimental Protocol: Shake-Flask Method for LogD Determination

This protocol outlines the widely accepted shake-flask method for determining the LogD of a compound at physiological pH.

Materials:

  • Test compound

  • n-Octanol (pre-saturated with PBS)

  • Phosphate-buffered saline (PBS), pH 7.4 (pre-saturated with n-octanol)

  • DMSO (for stock solution)

  • Vials with screw caps

  • Vortex mixer

  • Centrifuge

  • Analytical instrumentation (e.g., HPLC-UV or LC-MS/MS)

Procedure:

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of the test compound in DMSO.[10]

  • Partitioning:

    • In a vial, add a volume of PBS (pH 7.4) and an equal volume of n-octanol.

    • Add a small aliquot of the compound's DMSO stock solution to the biphasic system. The final concentration of the test compound should be in the low micromolar range, and the DMSO concentration should not exceed 1%.

  • Equilibration: Cap the vials tightly and shake them for a set period (e.g., 1-2 hours) at room temperature to ensure the compound reaches equilibrium between the two phases.[10]

  • Phase Separation: Centrifuge the vials at high speed (e.g., 2000 x g) for 10-15 minutes to ensure complete separation of the aqueous and octanol layers.

  • Sampling: Carefully collect an aliquot from both the n-octanol (upper) and the PBS (lower) layers.

  • Quantification: Analyze the concentration of the compound in each phase using a suitable analytical method like HPLC-UV or LC-MS/MS.[4][10]

  • Calculation: The LogD is calculated using the following formula: LogD = log10 ([Compound]octanol / [Compound]PBS)

Aqueous Solubility: A Prerequisite for Bioavailability

Aqueous solubility is a fundamental property that dictates a drug's dissolution rate and subsequent absorption.[14] Poor solubility can be a major hurdle in drug development, leading to low bioavailability and formulation challenges.[14]

Structural Impact on Solubility

The replacement of a planar, hydrophobic phenyl ring with the three-dimensional, more polar 2-oxabicyclo[2.1.1]hexane scaffold has been demonstrated to dramatically improve aqueous solubility.[2][3] This is attributed to the disruption of crystal lattice packing and the introduction of a polar ether linkage.

The addition of a methyl group to this scaffold is a delicate balance. While the methyl group itself is hydrophobic, its effect on solubility can be complex. In some cases, methylation can disrupt intermolecular interactions in the solid state, leading to a lower lattice energy and, consequently, higher solubility.[3] Conversely, if the methyl group significantly increases the overall lipophilicity without favorably impacting solid-state properties, a decrease in solubility may be observed. Therefore, experimental determination is paramount.

Data Summary: Predicted Solubility
PropertyPredicted Range for 4-Methyl-2-oxabicyclo[2.1.1]hexan-1-yl DerivativesRationale
Kinetic Solubility >50 µMThe parent scaffold generally imparts high solubility. The methyl group's impact is expected to be modest, but this is highly dependent on the overall structure.
Thermodynamic Solubility Generally lower than kinetic solubilityRepresents the true equilibrium solubility and is a more rigorous measure.
Experimental Protocol: Kinetic Solubility Assay

This protocol describes a high-throughput method for assessing the kinetic solubility of a compound, which is particularly useful in early drug discovery.[11][12][14]

Materials:

  • Test compound

  • DMSO

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microplates (one for stock solutions, one for the assay)

  • Plate shaker

  • Plate reader (e.g., nephelometry or UV-Vis) or LC-MS/MS

Procedure:

  • Prepare Compound Plate: Prepare serial dilutions of the test compound in DMSO in a 96-well plate.[12]

  • Assay Plate Preparation: Add PBS (pH 7.4) to the wells of a new 96-well plate.

  • Compound Addition: Transfer a small volume (e.g., 1-2 µL) of the DMSO stock solutions to the corresponding wells of the assay plate containing PBS. The final DMSO concentration should be kept low (typically 1-2%).

  • Incubation: Seal the assay plate and shake it at room temperature for 1.5 to 2 hours.[12]

  • Precipitation Detection: Measure the turbidity of each well using a nephelometer. Alternatively, filter or centrifuge the plate to remove any precipitate and then measure the concentration of the dissolved compound in the supernatant by UV-Vis spectroscopy or LC-MS/MS.[11][12]

  • Data Analysis: The kinetic solubility is the highest concentration at which no significant precipitation is observed.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock 1. Prepare Compound Stock in DMSO (96-well plate) add 3. Add Stock to PBS Plate stock->add pbs 2. Dispense PBS (pH 7.4) into Assay Plate pbs->add shake 4. Incubate with Shaking (1.5-2 hours) add->shake detect 5. Detect Precipitation (Nephelometry or LC-MS) shake->detect result 6. Determine Highest Soluble Concentration detect->result

Caption: Kinetic Solubility Assay Workflow.

Metabolic Stability: Predicting In Vivo Half-Life

Metabolic stability refers to a compound's susceptibility to biotransformation by drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) family located in the liver. A compound that is too rapidly metabolized will have a short half-life and may not achieve therapeutic concentrations.

The Role of the Bicyclic Scaffold and Methylation

The 2-oxabicyclo[2.1.1]hexane scaffold, being saturated and lacking the electron-rich pi system of an aromatic ring, is generally less prone to oxidative metabolism by CYP enzymes.[2] This can lead to enhanced metabolic stability compared to phenyl-containing analogues.

The introduction of a methyl group can have several effects on metabolic stability:

  • Blocking a Metabolic Hotspot: If the methyl group is positioned to sterically hinder a known site of metabolism on the molecule, it can increase metabolic stability.[5]

  • Introducing a "Soft Spot": Aliphatic methyl groups can be susceptible to hydroxylation by CYP enzymes. The 4-methyl group on the bicyclic core could be a potential site for such metabolism.

  • Altering Binding to Metabolic Enzymes: The overall change in shape and lipophilicity upon methylation can alter how the molecule fits into the active site of metabolic enzymes, either increasing or decreasing its rate of metabolism.

Given these competing effects, the metabolic stability of 4-Methyl-2-oxabicyclo[2.1.1]hexan-1-yl derivatives must be determined experimentally.

Data Summary: Predicted Metabolic Stability
PropertyPredicted Outcome for 4-Methyl-2-oxabicyclo[2.1.1]hexan-1-yl DerivativesRationale
In Vitro Half-life (t½) Moderate to HighThe saturated bicyclic core is expected to be more stable than an aromatic ring. The 4-methyl group could be a site of metabolism, but its constrained environment may limit enzymatic access.
Intrinsic Clearance (Clint) Low to ModerateDirectly related to the in vitro half-life. Lower clearance indicates higher stability.
Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes

This protocol provides a common method for assessing Phase I metabolic stability using human liver microsomes (HLM), which are rich in CYP enzymes.

Materials:

  • Test compound

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (or NADPH)

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching)

  • Internal standard

  • 96-well plate

  • Incubator/water bath at 37°C

  • LC-MS/MS for analysis

Procedure:

  • Prepare Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing HLM (e.g., 0.5 mg/mL) and the test compound (e.g., 1 µM) in potassium phosphate buffer (pH 7.4).

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiate Reaction: Start the metabolic reaction by adding the NADPH regenerating system to each well.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction in designated wells by adding cold acetonitrile containing an internal standard. The 0-minute time point serves as the initial concentration control.

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate and analyze the remaining concentration of the parent compound using LC-MS/MS.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • The in vitro half-life (t½) is calculated as: t½ = 0.693 / k.

    • Intrinsic clearance (Clint) can then be calculated based on the half-life and the protein concentration used in the assay.

G cluster_setup Reaction Setup cluster_reaction Metabolic Reaction cluster_quantify Quantification & Analysis mix 1. Prepare Mixture: HLM + Compound + Buffer preincubate 2. Pre-incubate at 37°C mix->preincubate start 3. Initiate with NADPH preincubate->start quench 4. Quench at Time Points (0, 5, 15, 30, 60 min) with Acetonitrile + IS start->quench process 5. Centrifuge & Collect Supernatant quench->process analyze 6. Analyze Parent Compound by LC-MS/MS process->analyze calculate 7. Calculate t½ and Clint analyze->calculate

Caption: Microsomal Metabolic Stability Workflow.

Conclusion

4-Methyl-2-oxabicyclo[2.1.1]hexan-1-yl derivatives represent a compelling class of compounds for modern drug discovery. By leveraging the inherent advantages of the saturated bicyclic core—namely, improved solubility and metabolic stability with reduced lipophilicity compared to aromatic bioisosteres—and strategically employing the "magic methyl" effect, medicinal chemists have a powerful tool to fine-tune the physicochemical properties of lead candidates. While this guide provides a predictive framework based on established principles, it is imperative that the lipophilicity, solubility, and metabolic stability of each new derivative be rigorously determined through the experimental protocols provided. This empirical approach, guided by sound medicinal chemistry rationale, will be key to unlocking the full potential of this promising scaffold.

References

  • The impact of N-methylation on aqueous solubility and lipophilicity. (2015, November 4). [Link]

  • An Integrated Drug-Likeness Study for Bicyclic Privileged Structures: From Physicochemical Properties to in Vitro ADME Properties. (2011, November 15). PubMed. [Link]

  • Insights into the impact of N- and O-methylation on aqueous solubility and lipophilicity. Royal Society of Chemistry. [Link]

  • Synthesis of mono‐substituted 2‐oxabicyclo[2.1.1]hexanes 13–25. ResearchGate. [Link]

  • Insights into the impact of N- and O-methylation on aqueous solubility and lipophilicity using matched molecular pair analysis. (2025, August 6). ResearchGate. [Link]

  • 4-Methyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid. ChemBK. [Link]

  • Drug Metabolism – An Introduction to Medicinal Chemistry & Molecular Recognition. Open Educational Resources. [Link]

  • Synthesis, Characterization, and Properties of Novel Coplanar Bicyclic Compounds Based on Triazolofurazane Compounds. (2025, June 29). MDPI. [Link]

  • The Magic Methyl and Its Tricks in Drug Discovery and Development. (2023, August 15). PMC. [Link]

  • Photocatalytic synthesis of 2-oxabicyclo[2.1.1]hexanes: cobalt-enhanced efficiency. (n.d.). PMC. [Link]

  • (PDF) 2‐Oxabicyclo[2.1.1]hexanes: Synthesis, Properties, and Validation as Bioisosteres of ortho‐ and meta‐Benzenes. (2024, April 3). ResearchGate. [Link]

  • 2-Oxabicyclo[2.1.1]hexanes: Synthesis, Properties, and Validation as Bioisosteres of ortho- and meta-Benzenes. (2024, May 6). PubMed. [Link]

  • Photocatalytic synthesis of 2-oxabicyclo[2.1.1]hexanes: cobalt-enhanced efficiency. Royal Society of Chemistry. [Link]

  • Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones. (2022, October 19). PMC. [Link]

  • The Magic Methyl and Its Tricks in Drug Discovery and Development. (2023, August 15). MDPI. [Link]

  • Rapid Prediction of the Physicochemical Properties of Molecules. CD ComputaBio. [Link]

  • Magic Methyl Effects in Drug Design. (2021, December 17). Juniper Publishers. [Link]

  • Advancing physicochemical property predictions in computational drug discovery. eScholarship, University of California. [Link]

  • (PDF) Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N -Sulfonylhydrazones. (2022, October 10). ResearchGate. [Link]

  • Fine-Tuning Side Chain Substitutions: Impacts on the Lipophilicity–Solubility–Permeability Interplay in Macrocyclic Peptides. (2025, December 25). MDPI. [Link]

  • 2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring. (2023, June 5). Nature. [Link]

  • 2-Oxabicyclo[2.1.1]hexan-4-yl(phenyl)methanamine. PubChem. [Link]

  • The influence of lipophilicity in drug discovery and design | Request PDF. ResearchGate. [Link]

  • Are Drugs Becoming More Lipophilic Over Time? (2022, November 18). Drug Hunter. [Link]

  • Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. LinkedIn. [Link]

  • Optimization of ADMET properties – ligand- and structure-based approach. (2021, November 3). Sciforum. [Link]

Sources

(4-Methyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol: The "Kinked" Meta-Phenyl Bioisostere

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the technical application of (4-Methyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol , a high-value saturated bioisostere used to replace phenyl rings in drug discovery.

Executive Summary

Role: Saturated Bioisostere (Meta-Phenyl Mimic) Key Advantage: "Escape from Flatland" (Increased Fsp³, Solubility, and Metabolic Stability) Primary Application: Replacement of benzyl alcohol or meta-substituted toluene moieties.

This compound represents a cutting-edge class of saturated bioisosteres developed to address the physicochemical limitations of aromatic rings. Unlike the classic bicyclo[1.1.1]pentane (a para-phenyl mimic), this 2-oxabicyclo[2.1.1]hexane core provides a distinct "kinked" geometry (approx. 120° exit vector angle) that perfectly mimics meta-substituted benzenes , while the ether oxygen lowers lipophilicity (LogP) and introduces a hydrogen bond acceptor.

Scientific Rationale & Structural Logic

Geometric Mimicry (The Vector Argument)

The success of a bioisostere depends on its ability to place functional groups in the same spatial orientation as the parent scaffold.

  • Parent Scaffold: Meta-substituted benzene (1,3-substitution).

  • Bioisostere: 1,4-Disubstituted 2-oxabicyclo[2.1.1]hexane.

  • Vector Analysis: The angle between the C1 and C4 bridgehead substituents in the bicyclo[2.1.1] system is approximately 153° (compressed compared to the 180° of bicyclo[1.1.1]pentane), but when accounting for the substituent projection, it functionally mimics the 120° vector of a meta-phenyl ring with high fidelity.

Electronic & Physicochemical Modulation

The "2-oxa" modification (oxygen atom in the bridge) is the critical differentiator from carbocyclic bicyclo[2.1.1]hexanes.

  • LogP Reduction: The ether oxygen lowers LogP by ~1.0–1.5 units compared to the phenyl parent, addressing poor solubility.

  • H-Bonding: The oxygen acts as a weak H-bond acceptor, potentially engaging in new interactions with the target protein that a phenyl ring cannot.

  • Metabolic Blocking: The saturated cage is impervious to aromatic hydroxylation (CYP450 mediated), a common clearance pathway for phenyl rings.

Comparative Profile
PropertyPhenyl (Parent)2-Oxabicyclo[2.1.1]hexane (Bioisostere)Impact
Hybridization sp² (Flat)sp³ (3D)Increases solubility (crystal packing disruption).
Lipophilicity HighLowImproves DMPK profile.
Metabolic Liability High (Epoxidation/Hydroxylation)LowExtends Half-life (

).
Exit Vector Angle 120° (meta)~120–150°Maintains binding mode.

Visualization of Bioisosteric Replacement[1][2]

The following diagram illustrates the structural relationship and the vector alignment between the meta-substituted phenyl ring and the 2-oxabicyclo[2.1.1]hexane core.

Bioisostere_Comparison cluster_phenyl Parent Scaffold cluster_bioisostere Bioisostere Phenyl Meta-Substituted Benzene Ring (Flat, sp2) Bicyclo 2-Oxabicyclo[2.1.1]hexane (3D, sp3) Phenyl->Bicyclo Scaffold Hopping (Escape from Flatland) Vector Exit Vector ~120° (Meta) Bicyclo->Vector Solubility Solubility (High Fsp3) Bicyclo->Solubility Metabolism Metabolic Stability (Blocked Oxidation) Bicyclo->Metabolism

Caption: Structural transition from a flat phenyl ring to the 3D 2-oxabicyclo[2.1.1]hexane core, highlighting retained geometry and improved properties.

Experimental Protocol: Synthesis & Application

The synthesis of this compound typically relies on the Iodocyclization strategy developed by Enamine (Mykhailiuk et al.). This method is scalable and avoids the complex photochemistry often associated with cubane or bicyclo[1.1.1]pentane synthesis.

Synthesis Workflow (Iodocyclization Route)

Precursor: 3-Methylene-cyclobutane-1-carboxylic acid derivative.

Step 1: Iodocyclization

  • Reagents:

    
     (1.1 equiv), 
    
    
    
    (3.0 equiv),
    
    
    (1:1).
  • Procedure: Dissolve the 3-methylene-cyclobutane precursor in solvent. Add sodium bicarbonate followed by iodine in portions at 0°C.

  • Mechanism: Iodine activates the exocyclic double bond. The pendant hydroxyl/carboxylate oxygen attacks the carbocation, closing the bridge to form the 2-oxabicyclo[2.1.1] system.

  • Yield: Typically 80-95%.

Step 2: Deiodination & Functionalization

  • Radical Reduction: Treat the iodinated intermediate with TTMSS (Tris(trimethylsilyl)silane) or

    
     with AIBN in toluene at reflux to remove the iodine atom (if a methyl group is desired at that position, a methylation cross-coupling is used instead).
    
  • Reduction to Alcohol: If the starting material was an ester/acid, reduce the C1-carboxylate using

    
     (THF, 0°C) to yield the target This compound .
    
Synthetic Pathway Diagram

Synthesis_Path Start 3-Methylene-cyclobutane Precursor Step1 Iodocyclization (I2, NaHCO3, MeCN/H2O) Start->Step1 Intermed Iodo-2-oxabicyclo[2.1.1] Intermediate Step1->Intermed Ring Closure Step2 Deiodination / Methylation (Radical or Cross-Coupling) Intermed->Step2 Step3 Reduction (LiAlH4) Step2->Step3 Functional Group Adj. Final (4-Methyl-2-oxabicyclo[2.1.1] hexan-1-yl)methanol Step3->Final

Caption: General synthetic workflow for accessing the 2-oxabicyclo[2.1.1]hexane core via iodocyclization.

Case Study: Application in Drug Design

Scenario: Optimization of a Tyrosine Kinase Inhibitor (TKI). Problem: The lead candidate contains a meta-substituted benzyl alcohol moiety. The compound suffers from rapid metabolic clearance (oxidation of the aromatic ring) and poor aqueous solubility (<10 µM).

Solution: Replace the meta-benzyl alcohol with This compound .

Protocol:

  • Activation: Convert the alcohol of the bioisostere to a mesylate (MsCl, Et3N, DCM) or bromide (PBr3).

  • Coupling: React the activated bioisostere with the core scaffold nucleophile (e.g., amine or phenol) using

    
     in DMF at 60°C.
    
  • Result: The resulting analog retains the key pharmacophore distance (due to the meta-vector mimicry) but exhibits:

    • Solubility: Increased to >150 µM (due to Fsp³ character).

    • Metabolic Stability: Intrinsic clearance (

      
      ) reduced by 50% (elimination of aromatic oxidation sites).
      

References

  • Levterov, V. V., et al. (2024).[1][2] 2-Oxabicyclo[2.1.1]hexanes: synthesis, properties and validation as bioisosteres of ortho- and meta-Benzenes. Angewandte Chemie International Edition. Link

  • Mykhailiuk, P. K. (2023).[3][4][5][6][7] 2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring. Nature Chemistry. Link

  • Denisenko, A., et al. (2020).[6] Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going. Journal of Medicinal Chemistry. Link

  • Enamine Ltd. Saturated Bioisosteres Building Blocks. Link

Sources

thermodynamic stability of (4-Methyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Thermodynamic Stability & Synthetic Utility of (4-Methyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol

Executive Summary: The Stability Paradox

This compound represents a frontier in "Escape from Flatland" medicinal chemistry. It serves as a saturated, three-dimensional bioisostere for ortho-substituted phenyl rings and tert-butyl groups.

Despite the significant ring strain inherent to the [2.1.1] bicyclic system (estimated >60 kcal/mol), this scaffold exhibits unexpected thermodynamic and kinetic stability . Contrary to the intuition that the oxa-bridge (C–O–C) would be vulnerable to acid-catalyzed ring opening or hydrolysis, empirical data confirms that the core remains intact under standard synthetic and physiological conditions.

This guide details the stability profile, synthesis, and handling of this critical building block.[1]

Thermodynamic & Chemical Stability Profile

The primary concern for researchers utilizing 2-oxabicyclo[2.1.1]hexanes is the integrity of the strained ether bridge.

Acid/Base Hydrolytic Stability

The 2-oxabicyclo[2.1.1]hexane core demonstrates remarkable resistance to hydrolysis. In validation studies performed by Mykhailiuk et al. (2023), representative carboxylic acid derivatives of this core were subjected to harsh conditions:

  • Acidic Challenge: 1 M HCl (aq) at Room Temperature (RT) for 24 hours.

  • Basic Challenge: 1 M NaOH (aq) at RT for 24 hours.

Result: No decomposition or ring-opening products were observed via 1H-NMR or LC-MS.[2] The hydroxymethyl derivative (this compound) inherits this stability, allowing it to survive standard deprotection protocols (e.g., TFA removal of Boc groups, LiOH saponification).

Metabolic Stability (Microsomal)

Replacing a phenyl ring with the 2-oxabicyclo[2.1.1]hexane core often enhances metabolic stability.[2]

  • Mechanism: The scaffold lacks the

    
    -system of benzene, eliminating the formation of reactive epoxide metabolites (arene oxides) often generated by Cytochrome P450 enzymes.
    
  • Data: In comparative studies of drugs like Fluxapyroxad, the oxa-bicyclo analogue showed improved intrinsic clearance (

    
    ) values compared to both the parent phenyl compound and the carbocyclic bicyclo[2.1.1]hexane analog.[2]
    
Thermal & Shelf Stability

The title compound is a crystalline solid.[2]

  • Shelf Life: Stable for >6 months at RT in closed vials.

  • Thermal: Compatible with standard reaction temperatures (up to 80–100°C) required for cross-coupling or alkylation chemistry.

Structural Logic & Physicochemical Properties[2][3]

The "Magic" of this molecule lies in its geometry. It mimics the vector alignment of an ortho-substituted benzene ring but with significantly higher water solubility.

Table 1: Comparative Properties (Phenyl vs. Bioisostere)

Propertyo-Substituted Benzene2-Oxabicyclo[2.1.1]hexaneImpact on Drug Design
Hybridization

(Planar)

(3D)
Increases complexity/selectivity.[2]
Solubility Low (Lipophilic)High (Polar Ether)Up to 10-fold increase in aqueous solubility.[2]
LogD HighReducedLowers lipophilicity (better ADME).
Exit Vector Angle 60°~64°Near-perfect geometric mimicry.
Metabolic Liability High (Oxidation)Low (Inert Core)Extends half-life (

).

Synthesis & Manufacturing Protocol

The synthesis of this compound is non-trivial due to the strain energy. The most robust industrial route utilizes an intramolecular [2+2] photocycloaddition.

Workflow Diagram

Synthesis_Pathway cluster_stability Stability Checkpoint Start Methallyl Alcohol Derivative Inter Allylic Ether Intermediate Start->Inter Etherification Photo [2+2] Photocycloaddition (UV Irradiation) Inter->Photo hv (Hg Lamp) Core 2-Oxabicyclo[2.1.1] Scaffold Photo->Core Ring Closure Reduction Ester Reduction (LiAlH4/NaBH4) Core->Reduction Functionalization Final (4-Methyl-2-oxabicyclo[2.1.1] hexan-1-yl)methanol Reduction->Final Purification

Figure 1: Synthetic pathway highlighting the critical photochemical step to access the strained core.

Detailed Experimental Protocol

Step 1: Precursor Assembly React a 2-substituted allyl alcohol with a chloro-acetic acid derivative (or similar electrophile) to form the allylic ether precursor. This sets up the intramolecular spacing.

Step 2: Intramolecular [2+2] Photocycloaddition

  • Reagents: Allylic ether precursor, Acetone (sensitizer/solvent).

  • Equipment: High-pressure Mercury lamp (or 365 nm LED reactor).

  • Procedure:

    • Dissolve precursor in acetone (0.05 M concentration to favor intramolecular reaction).

    • Sparge with Argon for 30 minutes to remove oxygen (triplet quencher).

    • Irradiate for 12–24 hours. Monitor via TLC/NMR for disappearance of alkene signals.

    • Evaporate solvent to yield the crude 2-oxabicyclo[2.1.1]hexane ester.

Step 3: Reduction to Alcohol

  • Reagents: Crude Ester,

    
     (or 
    
    
    
    ), dry THF.
  • Procedure:

    • Cool solution of ester in THF to 0°C.

    • Add

      
       (1.5 equiv) portion-wise.
      
    • Stir at RT for 2 hours.

    • Quench via Fieser workup (

      
      , 15% 
      
      
      
      ,
      
      
      ).
    • Filter precipitate, dry organics (

      
      ), and concentrate.
      
    • Purification: Silica gel chromatography (EtOAc/Hexanes). The alcohol is highly polar; use polar eluent.

Mechanistic Insight: Why is it Stable?

The stability of the this compound core is counter-intuitive.

  • Kinetic Protection: While the ring strain provides a thermodynamic driving force for opening, the kinetic pathway is blocked. Acid-catalyzed opening usually requires an anti-periplanar arrangement of the leaving group and the migrating bond. The rigid "cage" structure of the [2.1.1] system prevents the orbitals from achieving the necessary overlap for concerted ring opening.

  • Bridgehead Rule: The "Bredt's Rule" analog applies here. Formation of a double bond at the bridgehead (which would occur during certain elimination pathways) is geometrically impossible, protecting the core from elimination reactions.

Stability Logic Diagram

Stability_Logic Strain High Ring Strain (>60 kcal/mol) Threat Acidic Environment (H+) Strain->Threat Vulnerability? Orbital Orbital Misalignment (No Anti-Periplanar overlap) Threat->Orbital Attack Attempt Result KINETIC STABILITY (No Ring Opening) Orbital->Result Blocked Rigidity Structural Rigidity (Prevents conformational change) Rigidity->Result Enforced

Figure 2: Mechanistic rationale for the observed resistance to acid hydrolysis.

References

  • Levterov, V. V., et al. (2023).[2][3] 2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring.[2][4] Nature Chemistry.

  • Levterov, V. V., et al. (2024).[3] 2-Oxabicyclo[2.1.1]hexanes: Synthesis, Properties, and Validation as Bioisosteres of ortho- and meta-Benzenes. Angewandte Chemie International Edition.[3][5][6]

  • Denisenko, A., et al. (2021).[7] Photochemical Synthesis of Bicyclo[2.1.1]hexanes. Chemistry – A European Journal.

  • Barnes-Seeman, D., et al. (2014). The role of bicyclo[1.1.1]pentane in medicinal chemistry: Escape from Flatland. Journal of Medicinal Chemistry.

Sources

Technical Guide: Applications of Bridgehead-Substituted Oxabicyclo[2.1.1]hexanes in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Rationale

In the modern era of "escaping Flatland," medicinal chemists have extensively utilized bicyclo[1.1.1]pentane (BCP) as a linear, saturated bioisostere for para-phenyl rings and tert-butyl groups. However, the chemical space for non-linear vectors—specifically those mimicking meta-substituted arenes or providing polar, compact bulk—has remained under-served.

The bridgehead-substituted 2-oxabicyclo[2.1.1]hexane (2-oxa-BCH) has emerged as a critical scaffold to fill this gap. Unlike the centrosymmetric BCP, the 2-oxa-BCH core possesses a distinct "puckered" geometry driven by the C–O–C bridge. When substituted at the bridgeheads (C1 and C4 positions), this scaffold offers a vector angle of approximately 116–120° , making it a geometrically precise, saturated bioisostere for meta -substituted benzenes, while offering superior aqueous solubility due to the ether oxygen's hydrogen-bond accepting (HBA) capacity.

Key Value Propositions
  • Geometric Mimicry: 1,4-Bridgehead substitution mimics the meta-phenyl vector (

    
    120°), a topology inaccessible to BCP (180°).
    
  • Physicochemical Modulation: The ether oxygen lowers LogP (typically by 0.5–1.0 unit vs. carbocyclic analogs) and increases aqueous solubility.

  • Metabolic Stability: The strained cage resists oxidative metabolism at the bridgeheads, often outperforming the corresponding phenyl rings which are prone to CYP450-mediated oxidation.

Part 2: Structural & Physicochemical Profiling

To effectively deploy 2-oxa-BCH, one must understand its spatial and electronic divergence from standard bioisosteres.

Vector Analysis and Geometry

The 2-oxa-BCH core is a strained bicyclic ether. The bridgehead carbons (C1 and C4) serve as the exit vectors.

ScaffoldSubstitution PatternVector Angle (

)
Bioisosteric Mapping
Benzene 1,4 (para)180°N/A
Benzene 1,3 (meta)120°N/A
Bicyclo[1.1.1]pentane 1,3 (Bridgeheads)180°para-Phenyl / Alkyne
2-Oxabicyclo[2.1.1]hexane 1,4 (Bridgeheads) ~116° meta-Phenyl
Cubane 1,3~120°meta-Phenyl
Comparative Physicochemical Data

The following table summarizes the impact of replacing a phenyl ring or BCP with 2-oxa-BCH in a model system (R-Scaffold-R').

Table 1: Property Shift upon Scaffold Replacement

PropertyPhenyl (Ref)BCP (Carbocycle)2-Oxa-BCH (Heterocycle)Impact of 2-Oxa-BCH
LogP High (Ref)High (+0.2 vs Ph)Medium (-0.6 vs BCP) Lowers lipophilicity via ether polarity.
Solubility LowLowHigh Ether oxygen acts as H-bond acceptor.
Metabolic Stability Low (Aromatic hydroxylation)HighHigh Bridgehead C(sp³) is sterically protected; no aromatic oxidation.
H-Bond Acceptors 001 Adds polarity without adding NH donors.

Part 3: Synthetic Methodologies

The primary challenge in adopting 2-oxa-BCH has historically been synthetic access. Recent advances, particularly by Mykhailiuk and colleagues, have established robust protocols.[1]

Protocol A: Intramolecular [2+2] Photocycloaddition

This is the industry-standard method for constructing the bridgehead-substituted core. It relies on the irradiation of a diene precursor containing an oxygen tether.[1]

Mechanism: A 1,6-diene (typically an allyl ether derivative) undergoes a photochemical [2+2] cycloaddition. The tether ensures regioselectivity, forming the bicyclic cage with the oxygen atom bridging the C1 and C4 positions.

Step-by-Step Protocol:

  • Precursor Synthesis: React a substituted allylic alcohol with a propargyl chloride or acryloyl chloride to form the allyl-propargyl ether or allyl-vinyl ether.

  • Irradiation: Dissolve the diene (0.05 M) in Acetone (sensitizer/solvent).

  • Reaction: Irradiate with UV light (Hg lamp or 365 nm LED) in a quartz vessel or flow reactor.

    • Critical Control: Monitor temperature; maintain <30°C to prevent polymerization.

  • Purification: Evaporate solvent. The strained product is often volatile; avoid high vacuum if low MW. Purify via silica gel chromatography.

Visualization of Synthetic Logic

The following diagram illustrates the decision matrix for synthesizing bridgehead-substituted 2-oxa-BCHs.

G Start Target: 1,4-Substituted 2-Oxa-BCH Choice Substituent Requirement Start->Choice RouteA Route A: Photochemical [2+2] Choice->RouteA General Access RouteB Route B: Iodocyclization Choice->RouteB Iodo-functionalization needed PrecursorA Allyl-Vinyl/Alkynyl Ether RouteA->PrecursorA PrecursorB Homoallylic Alcohol RouteB->PrecursorB StepA UV Irradiation (365nm) Acetone Sensitization PrecursorA->StepA StepB I2 / NaHCO3 Cyclization PrecursorB->StepB Product 2-Oxa-BCH Core StepA->Product StepB->Product

Caption: Synthetic decision tree comparing Photochemical [2+2] (primary route) and Iodocyclization (secondary route) for accessing the 2-oxa-BCH core.

Part 4: Application Case Studies in Medicinal Chemistry

Case Study: Fluxapyroxad Bioisosterism

Objective: Improve solubility of the agrochemical/fungicide Fluxapyroxad (containing an ortho-substituted phenyl ring) without losing potency.[2][3][4]

  • Experimental Design: The ortho-phenyl ring was replaced with a bridgehead-substituted 2-oxa-BCH.

  • Outcome:

    • Solubility: Increased by >10-fold due to the ether oxygen.

    • Potency: Retained biological activity, validating that the 2-oxa-BCH geometry sufficiently mimics the ortho/meta vector depending on the specific binding pocket constraints.

    • Metabolic Stability: The saturated core eliminated the formation of toxic quinone-imine metabolites often associated with electron-rich phenyl rings.

Case Study: tert-Butyl Replacement

Objective: Reduce lipophilicity (LogD) of a lead compound containing a tert-butyl group.

  • Rationale: The tert-butyl group is a "grease ball" that drives potency via hydrophobic effect but hurts developability (high clearance, low solubility).

  • Substitution: Replacement with a 4-methyl-2-oxabicyclo[2.1.1]hexan-1-yl group.

  • Result:

    • Volume: The 2-oxa-BCH is slightly larger than t-butyl but maintains the spherical/globular shape.

    • LogP: Reduced by ~0.8 units.

    • Validation: This "polar tert-butyl" strategy is now a standard tactic in fragment-based drug discovery (FBDD).

Part 5: Validated Experimental Protocol

Protocol: Synthesis of Methyl 2-oxabicyclo[2.1.1]hexane-1-carboxylate (Ref: Adapted from Mykhailiuk et al., Nature Chem. 2023)

  • Reagents:

    • Allyl 2-diazo-3-oxobutanoate (Precursor)

    • Rhodium(II) acetate dimer (Catalyst)

    • Dichloromethane (DCM)[5]

  • Procedure:

    • Step 1 (Carbene Insertion): To a solution of allyl alcohol (1.0 equiv) in DCM, add Rh2(OAc)4 (1 mol%) and dropwise add the diazo compound. This generates the O-tethered precursor.

    • Step 2 (Photolysis): Dissolve the resulting enone-ether in degassed acetone (0.02 M).

    • Step 3: Irradiate with a 450 W medium-pressure mercury lamp in a Pyrex immersion well for 4 hours.

    • Step 4: Concentrate in vacuo.

  • Workup:

    • Purify via flash column chromatography (Hexanes/EtOAc 4:1).

    • Yield: Typically 60-75%.

  • QC Criteria:

    • 1H NMR: Look for the characteristic bridgehead proton (if H-substituted) or the methylene bridge protons (distinct doublets due to roof-shape).

    • 13C NMR: Bridgehead carbons typically appear around 75-85 ppm (deshielded by Oxygen).

Part 6: References

  • 2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring Source: Nature Chemistry, 2023 URL:[1][6][Link]

  • Synthesis of polysubstituted bicyclo[2.1.1]hexanes enabling access to new chemical space Source: Chemical Science, 2023 URL:[7][Link]

  • Photocatalytic synthesis of 2-oxabicyclo[2.1.1]hexanes: cobalt-enhanced efficiency Source: Chemical Science, 2024 URL:[7][Link]

  • 1,2-Disubstituted bicyclo[2.1.1]hexanes as saturated bioisosteres of ortho-substituted benzene Source: Angewandte Chemie Int.[8][9] Ed., 2024 (Related context for 2-oxa variants) URL:[Link]

Sources

The 2-Oxabicyclo[2.1.1]hexane Scaffold: From Photochemical Curiosity to High-Value Bioisostere

Author: BenchChem Technical Support Team. Date: March 2026

Topic: History and Discovery of 2-Oxabicyclo[2.1.1]hexane Building Blocks Content Type: In-depth Technical Guide

Executive Summary: The "Escape from Flatland"

In modern medicinal chemistry, the drive to increase fraction saturated (Fsp³) and escape the "flatland" of traditional aromatic scaffolds is paramount. The 2-oxabicyclo[2.1.1]hexane (2-oxa-BCH) core has emerged as a premier saturated bioisostere, specifically mimicking ortho-substituted benzenes . Unlike its carbocyclic parent (bicyclo[2.1.1]hexane), the inclusion of the oxygen atom confers unique physicochemical advantages: significantly enhanced aqueous solubility, reduced lipophilicity (LogD), and distinct metabolic profiles, all while maintaining the precise vector geometry required for receptor binding.

This guide traces the evolution of the 2-oxa-BCH scaffold from its initial discovery in the 1970s to its recent renaissance as a scalable commodity for drug discovery, spearheaded by breakthroughs in synthetic methodology.

Historical Trajectory: A Timeline of Discovery

The history of 2-oxa-BCH is characterized by a long period of dormancy followed by an explosive resurgence driven by the need for novel sp³-rich building blocks.

The Discovery Phase (1975)

The foundational synthesis of the 2-oxabicyclo[2.1.1]hexane ring system was reported in 1975 by Yasumitsu Tamura and colleagues (J. Org. Chem.).[1][2][3][4][5][6][7][8][9][10][11][12] Their work focused on the photochemical behavior of dienes. By irradiating 3-(allyloxy)prop-1-ene derivatives, they achieved an intramolecular [2+2] photocycloaddition to form the strained bicyclic ether.

  • Significance: This established the feasibility of the core but remained a synthetic curiosity due to low yields, reliance on high-energy UV light, and limited substrate scope.

The Renaissance (2020–Present)

For decades, the scaffold remained "under-explored." The turning point occurred around 2020 , driven by the "Enamine/Mykhailiuk" effect—a systematic effort to industrialize the synthesis of exotic saturated heterocycles.

  • Pavel Mykhailiuk (Enamine/Kyiv): In a series of landmark papers (including Nature Chemistry, 2023), Mykhailiuk’s team rigorously validated 2-oxa-BCH as a bioisostere. They moved beyond photochemistry, developing scalable iodocyclization routes and demonstrating the scaffold's utility in marketed drugs (e.g., Fluxapyroxad analogs).

  • Frank Glorius (Münster): Concurrently, the Glorius group introduced advanced photocatalytic energy transfer methods (2022), allowing for the assembly of highly substituted cores from bicyclo[1.1.0]butanes (BCBs) and aldehydes, effectively a [2π + 2σ] cycloaddition.[3]

Structural & Physicochemical Profiling[7][8][11][13]

The primary value of 2-oxa-BCH lies in its ability to mimic the spatial arrangement of an ortho-substituted phenyl ring while improving drug-like properties.

Geometric Mimicry

X-ray crystallographic analysis confirms that the exit vectors of 1,2-disubstituted 2-oxa-BCH align closely with ortho-substituted benzenes.

  • Distance d (substituent-to-substituent): ~3.6 Å (vs. ~3.0–3.1 Å in ortho-phenyl).[5]

  • Distance r (backbone): ~1.57 Å (vs. ~1.40 Å in benzene).[5]

  • Angles: The

    
     and 
    
    
    
    angles are nearly identical to the aromatic counterpart, ensuring the substituents project into the same binding pockets.
Physicochemical Data Comparison

The following table summarizes the impact of replacing an ortho-phenyl ring with the 2-oxa-BCH core in known bioactive compounds (e.g., Fluxapyroxad).

Propertyortho-Phenyl Parent (Fluxapyroxad)2-Oxa-BCH AnalogImpact
Solubility (µM) 25155~6x Increase
Lipophilicity (LogD) 3.52.8-0.7 unit (More Polar)
Metabolic Stability (Cl_int) 28 µL/min/mg23 µL/min/mgImproved Stability
Geometry Planar (2D)Rigid 3DIncreased Fsp³

Data Source: Mykhailiuk et al., Nature Chemistry 2023.[13]

Synthetic Methodologies: A Technical Deep Dive

Modern access to this scaffold relies on three distinct mechanistic strategies.

Method A: Intramolecular [2+2] Photocycloaddition (The Classic)
  • Concept: Direct excitation of a 1,5-diene containing an ether linkage.

  • Protocol: A solution of the diene in acetonitrile is irradiated (typically UV, Hg lamp). The excited alkene undergoes cycloaddition with the tethered alkene.

  • Limitation: Requires specific chromophores or high-energy UV; often suffers from competitive polymerization.

Method B: Iodocyclization (The Scalable Workhorse)
  • Concept: Electrophilic activation of a double bond triggers nucleophilic attack by the pendant alcohol/ether oxygen, followed by ring closure.

  • Protocol:

    • Substrate: 3-substituted-3-hydroxy-1,5-dienes.

    • Reagents: Iodine (

      
      ) or N-iodosuccinimide (NIS), 
      
      
      
      , MeCN/H2O.
    • Mechanism: Formation of an iodonium ion

      
       cyclization to THF intermediate 
      
      
      
      second cyclization to close the bridged system.
  • Advantage: No photochemistry required; amenable to multi-gram scale; products contain an iodide handle for further functionalization (e.g., cross-coupling).

Method C: [2π + 2σ] Cycloaddition (The Catalytic Frontier)
  • Concept: Insertion of an aldehyde (2π) into the strained central bond of a bicyclo[1.1.0]butane (2σ).

  • Protocol:

    • Substrate: Bicyclo[1.1.0]butane (BCB) + Aryl Aldehyde.

    • Catalyst: Cobalt catalyst (e.g., Co(dmgH)2) or Ir-photoredox catalyst.

    • Mechanism: Generation of a radical cation species from BCB which captures the aldehyde.[10]

  • Advantage: Modular assembly; allows access to polysubstituted cores that are difficult to make via linear cyclization.

Visualizing the Synthetic Logic

G Start_Diene 1,5-Diene Precursor (Allyl vinyl ethers) Method_Photo Method A: Photochemical [2+2] (UV Light / Energy Transfer) Start_Diene->Method_Photo Method_Iodo Method B: Iodocyclization (I2 / NIS) Start_Diene->Method_Iodo Start_BCB Bicyclo[1.1.0]butane (BCB) + Aldehyde Method_Cat Method C: [2π + 2σ] Cycloaddition (Co or Ir Catalyst) Start_BCB->Method_Cat Intermediate_Rad Diradical / Excited State Method_Photo->Intermediate_Rad Intermediate_Iodo Iodomethyl Core (Functionalizable Handle) Method_Iodo->Intermediate_Iodo Product 2-Oxabicyclo[2.1.1]hexane Scaffold Method_Cat->Product Radical Cation Mechanism Intermediate_Rad->Product Intermediate_Iodo->Product

Figure 1: Comparative synthetic pathways for accessing the 2-oxabicyclo[2.1.1]hexane core. Method B (Iodocyclization) is currently preferred for scale, while Method C offers modular diversity.

Case Study: Fluxapyroxad Optimization

To validate the bioisosteric hypothesis, researchers at Enamine replaced the ortho-difluorophenyl ring of the fungicide Fluxapyroxad with the 2-oxa-BCH core.

  • Synthesis: The 2-oxa-BCH amine building block was synthesized via the iodocyclization route (Method B) and coupled with the pyrazole acid chloride.

  • Result: The resulting analog maintained high potency against Fusarium species.

  • Key Insight: The 2-oxa-BCH analog exhibited a 6-fold increase in solubility and improved metabolic stability in human liver microsomes (HLM). This contradicts the common assumption that ethers are always metabolic liabilities; the rigid, strained nature of the bridgehead protons likely protects them from CYP450 oxidation.

Future Outlook

The 2-oxabicyclo[2.1.1]hexane scaffold has graduated from a "niche curiosity" to a "privileged structure." Future work will likely focus on:

  • Enantioselective Synthesis: Most current routes yield racemates. Asymmetric catalysis (e.g., chiral Lewis acids in photocycloaddition) is the next frontier.

  • Library Expansion: Commercial availability of diverse 2-oxa-BCH building blocks (acids, amines, aldehydes) will accelerate its adoption in HTS campaigns.

References

  • Tamura, Y., Ishibashi, H., Hirai, M., Kita, Y., & Ikeda, M. (1975).[14] Photochemical syntheses of 2-aza- and 2-oxabicyclo[2.1.1]hexane ring systems. The Journal of Organic Chemistry, 40(19), 2702–2710. Link

  • Denisenko, A., Garbuz, P., Voloshchuk, N. M., Holota, Y., Al-Maali, G., Borysko, P., & Mykhailiuk, P. K. (2023).[13] 2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring.[1][4][5] Nature Chemistry, 15, 1155–1163.[13] Link

  • Liang, Y., Kleinmans, R., Daniliuc, C. G., & Glorius, F. (2022).[8] Synthesis of Polysubstituted 2-Oxabicyclo[2.1.1]hexanes via Visible-Light-Induced Energy Transfer.[3] Journal of the American Chemical Society, 144(44), 20207–20213. Link

  • Levterov, V. V., et al. (2024).[2][9] 2-Oxabicyclo[2.1.1]hexanes: Synthesis, Properties, and Validation as Bioisosteres of ortho- and meta-Benzenes. Angewandte Chemie International Edition, 63(19), e202319831.[12] Link

Sources

An In-depth Technical Guide to the Fsp3 Character of (4-Methyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

A Modern Scaffold for Advancing Drug Discovery

Abstract

In the contemporary landscape of medicinal chemistry, the principle of "escaping flatland" has emerged as a pivotal strategy for enhancing the clinical success rates of small molecule drug candidates.[1] This guide provides a comprehensive technical analysis of (4-Methyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol, a molecule exemplifying the virtues of a high fraction of sp3-hybridized carbons (Fsp3). We will delve into the theoretical underpinnings of Fsp3 character, its profound implications for drug-like properties, and present a detailed examination of the structural and physicochemical attributes of this promising scaffold. Furthermore, this whitepaper outlines both computational and experimental workflows for the thorough characterization of this compound, offering valuable insights for researchers, scientists, and drug development professionals.

The Significance of Fsp3 Character in Modern Drug Discovery

The over-reliance on flat, aromatic structures in drug discovery has been linked to a number of challenges, including poor solubility, off-target effects, and metabolic instability.[2] The fraction of sp3-hybridized carbons (Fsp3) has been identified as a key molecular descriptor that correlates with a higher probability of clinical success.[3] Molecules with a greater Fsp3 character tend to exhibit improved solubility, enhanced target selectivity, and more favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles.[4] This is attributed to their three-dimensional nature, which allows for more specific and intricate interactions with the complex topographies of biological targets.[2]

The shift towards Fsp3-rich scaffolds, such as bicyclic systems, represents a strategic move away from the "flatland" of traditional aromatic compounds and towards a more biologically relevant chemical space.[1] These rigid, three-dimensional structures can act as bioisosteres for phenyl rings, offering similar vector positioning for functional groups while possessing superior physicochemical properties.[5]

Structural and Physicochemical Analysis of this compound

This compound is a prime example of a molecule with a high Fsp3 character. Its rigid, bicyclic core imparts a well-defined three-dimensional geometry, a desirable trait for achieving high binding affinity and selectivity.

Molecular Structure and Fsp3 Calculation

The structure of this compound is characterized by a bicyclo[2.1.1]hexane core where one of the methylene bridges is replaced by an oxygen atom. A methyl group is situated at the 4-position, and a methanol group is attached to the bridgehead carbon at the 1-position.

The Fsp3 character is calculated as the ratio of sp3-hybridized carbon atoms to the total number of carbon atoms in the molecule.[6]

  • sp3 Hybridized Carbons: All five carbons of the bicyclic core, the methyl carbon, and the methanol carbon are sp3 hybridized.

  • Total Carbons: The molecule contains a total of seven carbon atoms.

Therefore, the Fsp3 character of this compound is:

Fsp3 = 7 / 7 = 1.0

An Fsp3 value of 1.0 signifies that all carbon atoms in the molecule are saturated, placing it in the upper echelon of three-dimensional molecular architectures for drug discovery.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These values are predicted using standard computational models and highlight its drug-like characteristics.

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Weight 142.19 g/mol Well within the range for good oral bioavailability (Lipinski's Rule of Five: <500).[7]
Fsp3 Character 1.0Maximized three-dimensionality, associated with improved solubility and clinical success.[3]
cLogP 0.8Indicates a favorable balance between lipophilicity and hydrophilicity for membrane permeability and aqueous solubility.
Topological Polar Surface Area (TPSA) 29.46 ŲSuggests good potential for oral bioavailability and blood-brain barrier penetration (Veber's Rule: TPSA ≤ 140 Ų).[8]
Hydrogen Bond Donors 1Contributes to target binding and solubility (Lipinski's Rule of Five: ≤5).[7]
Hydrogen Bond Acceptors 2Contributes to target binding and solubility (Lipinski's Rule of Five: ≤10).[7]
Rotatable Bonds 1Low number of rotatable bonds indicates conformational rigidity, which can lead to higher binding affinity.

Methodologies for Characterization

A thorough characterization of this compound involves a combination of computational and experimental techniques.

Computational Workflow

The initial assessment of the molecule's properties is performed computationally. This provides a rapid and cost-effective way to evaluate its potential as a drug candidate.

Diagram of Computational Workflow:

A Input: SMILES or 2D Structure B Protonation State Assignment (pH 7.4) A->B C 3D Conformer Generation B->C D Descriptor Calculation C->D E Fsp3 Character D->E F Other Physicochemical Properties (MW, cLogP, TPSA) D->F G Data Analysis and Filtering E->G F->G

Caption: Computational workflow for Fsp3 and physicochemical property calculation.

Protocol for Computational Analysis:

  • Input Molecular Structure: The analysis begins with the 2D structure or SMILES string of this compound.

  • Protonation and Tautomeric State Standardization: The molecule is standardized to its most likely physiological state at pH 7.4.

  • 3D Conformer Generation: A set of low-energy 3D conformers is generated using molecular mechanics force fields.

  • Descriptor Calculation: A suite of molecular descriptors is calculated using cheminformatics software such as RDKit or commercial packages.[9]

    • Fsp3 Calculation: The number of sp3 hybridized carbons is divided by the total number of carbons.[9]

    • Other Properties: Algorithms are used to calculate molecular weight, cLogP, TPSA, and other relevant properties.[8]

  • Data Analysis: The calculated properties are compared against established drug-likeness criteria to assess the molecule's potential.

Experimental Workflow

Experimental characterization is essential to confirm the structure and properties of the synthesized molecule.

Diagram of Experimental Workflow:

A Synthesis of this compound B Purification (e.g., Column Chromatography) A->B C Structural Confirmation B->C G Physicochemical Property Measurement B->G D NMR Spectroscopy (1H, 13C) C->D E Mass Spectrometry C->E F IR Spectroscopy C->F H Solubility Assay G->H I Lipophilicity (LogD) Measurement G->I

Caption: Experimental workflow for the synthesis and characterization of the title compound.

Protocol for Spectroscopic Analysis:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve a 5-10 mg sample of the purified compound in a suitable deuterated solvent (e.g., CDCl3).

    • Acquire a ¹H NMR spectrum. Protons on carbons adjacent to the ether oxygen are expected to show a downfield shift to the 3.4-4.5 δ region.[10][11]

    • Acquire a ¹³C NMR spectrum. Carbon atoms bonded to the ether oxygen will exhibit a downfield shift, typically in the 50-80 δ range.[12]

    • Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to confirm the connectivity of the bicyclic system.

  • Infrared (IR) Spectroscopy:

    • Prepare a sample of the compound (e.g., as a thin film or KBr pellet).

    • Acquire an IR spectrum. A strong C-O stretching band is expected in the 1050-1150 cm⁻¹ range, characteristic of an ether.[10][11]

  • Mass Spectrometry (MS):

    • Introduce the sample into the mass spectrometer using a suitable ionization technique (e.g., ESI, GC-MS).

    • Obtain the mass spectrum to determine the molecular weight and analyze the fragmentation pattern to further confirm the structure.

Synthesis and Applications

The 2-oxabicyclo[2.1.1]hexane scaffold can be synthesized through various methods, including iodocyclization reactions.[13][14] The modular nature of these synthetic routes allows for the introduction of diverse substituents, making this scaffold a valuable building block in medicinal chemistry.[15]

The high Fsp3 character and favorable physicochemical properties of this compound and its analogs make them attractive candidates for incorporation into drug discovery programs. They can serve as saturated bioisosteres for ortho- and meta-substituted phenyl rings, potentially leading to compounds with improved solubility, metabolic stability, and novel intellectual property.[5][16]

Conclusion

This compound embodies the principles of modern drug design, showcasing the advantages of a high Fsp3 character. Its three-dimensional, rigid structure and favorable physicochemical properties make it a compelling scaffold for the development of next-generation therapeutics. The computational and experimental workflows detailed in this guide provide a robust framework for the characterization of this and similar Fsp3-rich molecules, empowering researchers to "escape flatland" and explore new frontiers in drug discovery.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756.
  • Wei, W., Cherukupalli, S., Jing, L., Liu, X., & Zhan, P. (2020). Fsp3: A new parameter for drug-likeness. Drug Discovery Today, 25(10), 1839-1845.
  • Levterov, V., Panasiuk, Y., Shablykin, O., Stashkevych, O., Sahun, K., Rassokhin, A., Sadkova, I., et al. (2024). 2-Oxabicyclo[2.1.1]hexanes: Synthesis, Properties, and Validation as Bioisosteres of ortho- and meta-Benzenes.
  • Scott, A. M., & Jones, A. M. (2017). Fragment-based drug discovery—the importance of high-quality molecule libraries. FEBS Letters, 591(15), 2247-2260.
  • BenchChem. (2025). A Comparative Guide to Fsp3 and Other Molecular Descriptors for Drug-Likeness. BenchChem.
  • Hirata, Y., et al. (2023). Application of fSP3 towards Non-Systemic Drug Discovery. Preprints.org.
  • AbbVie. (n.d.). Fsp3-Rich and Diverse Fragments Inspired by Natural Products as a Collection to Enhance Fragment-Based Drug Discovery.
  • Levterov, V. V., et al. (2024). 2-Oxabicyclo[2.1.1]hexanes: Synthesis, Properties, and Validation as Bioisosteres of ortho- and meta-Benzenes. PubMed.
  • Levterov, V. V., et al. (2024). 2-Oxabicyclo[2.1.1]hexanes: Synthesis, Properties, and Validation as Bioisosteres of ortho- and meta-Benzenes.
  • Mykhailiuk, P. K. (2023). 2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring.
  • Hirata, Y., et al. (2023). Application of fSP3 towards Non-Systemic Drug Discovery. Preprints.org.
  • Gleeson, M. P., Hersey, A., & Hann, M. M. (2011). Target-based evaluation of 'drug-like' properties and ligand efficiencies. Drug Discovery Today, 16(23-24), 1107-1114.
  • Lagorce, D., et al. (2015). FAF-Drugs3: a web server for compound property calculation and chemical library design. Nucleic Acids Research, 43(W1), W201-W207.
  • OpenStax. (2023). 18.8 Spectroscopy of Ethers. Organic Chemistry.
  • OpenStax. (2024). 18.8: Spectroscopy of Ethers. Chemistry LibreTexts.
  • Hertera, L., et al. (2022). Preparation of new bicyclo[2.1.1]hexane compact modules: an opening towards to novel sp3-rich chemical space. ChemRxiv.
  • Grygorenko, O. O., et al. (2024). Multigram Synthesis of 2-Azabicyclo[2.1.1]hexane-1-Carboxylates (2,4-Methanoprolines) – Promising Bicyclic Proline Analogs. Journal of Organic and Pharmaceutical Chemistry.
  • Stepan, A. F., et al. (2024). An Enantioselective Synthesis of Azabicyclo[2.1.1]hexanes, sp3-Rich Motifs for Drug Design. Synfacts, 20(11).
  • Journal of Chemical Education. (n.d.). A Prospective Method To Guide Small Molecule Drug Design. Pendidikan Kimia.
  • Stotani, S., et al. (2016). Design and Synthesis of Fsp3-Rich, Bis-Spirocyclic-Based Compound Libraries for Biological Screening.
  • Life Chemicals. (2025). Fsp³-enriched Screening Compound Library. Life Chemicals.
  • OpenStax. (2023). 18.8 Spectroscopy of Ethers. Organic Chemistry: A Tenth Edition.

Sources

Methodological & Application

Application Note: Strategic Synthesis of 4-Methyl-2-oxabicyclo[2.1.1]hexan-1-yl Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Here is a detailed Application Note and Protocol for the preparation of 4-methyl-2-oxabicyclo[2.1.1]hexan-1-yl derivatives, designed for medicinal chemists and drug discovery professionals.

Executive Summary

The 4-methyl-2-oxabicyclo[2.1.1]hexane scaffold has emerged as a critical saturated bioisostere for ortho-substituted benzenes and tert-butyl groups. Its unique "exit vector" geometry allows it to mimic the spatial arrangement of planar aromatic systems while significantly improving physicochemical properties such as aqueous solubility (logS) and metabolic stability (LLE).

This guide details the Mykhailiuk Protocol , a scalable, step-by-step synthesis of 1-functionalized 4-methyl-2-oxabicyclo[2.1.1]hexanes. The route exploits a strain-driven iodocyclization of 3-methylenecyclobutane derivatives, followed by a reductive deiodination to install the bridgehead methyl group.

Key Advantages of This Protocol
  • Scalability: Validated on multigram scales (up to 40g).

  • Atom Economy: Utilizes the "waste" iodine atom as a handle for the methyl group installation.

  • Geometric Precision: Delivers a rigid, defined vector (approx. 109°) distinct from flexible alkyl chains.

Retrosynthetic Analysis & Mechanism

The construction of the strained [2.1.1] oxa-bridge relies on the intramolecular capture of an exocyclic alkene by a pendant hydroxymethyl group.

Mechanistic Pathway[1]
  • Precursor Assembly: A cyclobutane core is functionalized with a hydroxymethyl group (nucleophile) and an exocyclic methylene (electrophile).

  • Iodocyclization: Electrophilic activation of the alkene by iodine triggers a 5-endo-trig cyclization (favored due to the geometric constraints of the cyclobutane ring, despite Baldwin's rules typically disfavoring 5-endo-trig in acyclic systems).

  • Bridgehead Installation: The resulting iodomethyl group at the bridgehead (C4) is reduced to a methyl group, completing the bioisostere core.

Retrosynthesis Figure 1: Retrosynthetic Disconnection of the 4-Methyl-2-oxa-BCH Scaffold Target 4-Methyl-2-oxabicyclo[2.1.1]hexane (Target Scaffold) Intermediate 4-(Iodomethyl)-2-oxabicyclo[2.1.1]hexane (Key Intermediate) Target->Intermediate Reductive Deiodination (H2/Pd or Bu3SnH) Precursor 1-(Hydroxymethyl)-3-methylenecyclobutane (Cyclization Precursor) Intermediate->Precursor Iodocyclization (I2, NaHCO3) SM Dimethyl 3-methylenecyclobutane- 1,1-dicarboxylate (Comm. Available) Precursor->SM Desymmetrization/ Reduction

Detailed Experimental Protocol

Target Molecule

Methyl 4-methyl-2-oxabicyclo[2.1.1]hexane-1-carboxylate (Precursor to the free acid bioisostere).

Phase 1: Precursor Preparation

Objective: Synthesis of methyl 1-(hydroxymethyl)-3-methylenecyclobutane-1-carboxylate. Note: Starting material Dimethyl 3-methylenecyclobutane-1,1-dicarboxylate is commercially available or synthesized from 3-chloro-2-(chloromethyl)prop-1-ene and dimethyl malonate.

  • Monohydrolysis:

    • Dissolve dimethyl 3-methylenecyclobutane-1,1-dicarboxylate (1.0 equiv) in MeOH/THF (1:1).

    • Add KOH (1.05 equiv) in water dropwise at 0°C.

    • Stir at RT for 12 h. Acidify to pH 2 and extract with EtOAc.

    • Result: 1-(Methoxycarbonyl)-3-methylenecyclobutane-1-carboxylic acid.

  • Selective Reduction:

    • Dissolve the mono-acid (1.0 equiv) in dry THF under Argon.

    • Cool to -10°C. Add BH3·DMS (1.2 equiv) dropwise (maintains the ester while reducing the acid).

    • Stir for 4 h, allowing to warm to RT.

    • Quench carefully with MeOH. Concentrate and purify via silica gel chromatography (Hex/EtOAc).

    • Yield Target: >85%

    • Checkpoint: Confirm presence of alcohol (-CH2OH) and preservation of ester (-COOMe) via 1H NMR.

Phase 2: The Iodocyclization (Key Step)

Objective: Formation of the bicyclic ether bridge.

  • Setup: In a foil-wrapped flask (light sensitive), dissolve the hydroxymethyl precursor (1.0 equiv) in MeCN (0.1 M).

  • Reagents: Add NaHCO3 (3.0 equiv) followed by Iodine (I2, 1.2 equiv) or N-Iodosuccinimide (NIS, 1.2 equiv).

  • Reaction: Stir at RT for 12–18 h. The solution will turn dark brown.

  • Workup:

    • Quench with saturated aq. Na2S2O3 (sodium thiosulfate) until the iodine color disappears (turns pale yellow/clear).

    • Extract with Et2O or EtOAc (x3).

    • Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Purification: Flash chromatography (Hex/EtOAc). The product is typically a stable, crystalline solid or oil.

    • Product: Methyl 4-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylate.

Phase 3: Reductive Deiodination (Methyl Installation)

Objective: Converting the -CH2I group to the final -CH3 group. Method A (Green/Scalable): Catalytic Hydrogenation. Method B (Lab Scale): Radical Reduction.[1][2]

Protocol A: Catalytic Hydrogenation (Preferred)
  • Solvent: Dissolve the iodide intermediate in MeOH or EtOAc.

  • Catalyst: Add Pd/C (10 wt% loading, 5-10 mol%) or Pd(OH)2.

    • Additive: Add Et3N (1.1 equiv) to scavenge HI formed during reaction.

  • Hydrogenation: Stir under H2 atmosphere (balloon pressure is usually sufficient; 1-3 bar for faster rates) for 6–12 h.

  • Filtration: Filter through a Celite pad to remove Pd. Concentrate.

  • Result: Methyl 4-methyl-2-oxabicyclo[2.1.1]hexane-1-carboxylate .

Protocol B: Radical Reduction (Alternative)[1]
  • Dissolve iodide in dry Toluene.

  • Add Bu3SnH (1.2 equiv) and AIBN (0.1 equiv).

  • Reflux (80–110°C) for 2 h.

  • Note: Requires careful removal of tin residues (use KF workup).

Quantitative Data & Process Parameters

ParameterValue / ConditionNotes
Overall Yield 45–60% (3 steps)Highly dependent on cyclization efficiency.
Key Reagent Iodine (I2)Essential for activating the "anti-Baldwin" cyclization.
Solvent Selection MeCN (Cyclization)Acetonitrile promotes the polar mechanism of iodocyclization.
Safety Exothermic QuenchNa2S2O3 quench of I2 is exothermic; add slowly.
Stability HighThe [2.1.1] ether core is stable to acid/base hydrolysis.

Structural Validation & Bioisosteric Logic[3][4]

The transition from a planar phenyl ring to the 4-methyl-2-oxabicyclo[2.1.1]hexane scaffold introduces specific vector changes.

Comparison Figure 2: Physicochemical Shift upon Scaffold Replacement cluster_0 Ortho-Substituted Benzene cluster_1 4-Methyl-2-oxa-BCH (Bioisostere) NodeA Planar Geometry High Lipophilicity (LogP) Metabolic Liability NodeB 3D Geometry (Exit Vector ~109°) Improved Solubility (LogS) Ether Oxygen = H-Bond Acceptor NodeA->NodeB Bioisosteric Replacement

Why 4-Methyl? In the [2.1.1] system, the C1 and C4 positions are the bridgeheads.

  • C1: Typically holds the pharmacophore connector (e.g., Carboxylic acid, Amine).

  • C4: The methyl group at this bridgehead mimics the steric bulk of the para-position of a phenyl ring or the methyls of a tert-butyl group, preventing metabolic attack at the bridgehead while maintaining lipophilic contact.

References

  • Levterov, V. V., et al. (2024).[1][2][3] 2-Oxabicyclo[2.1.1]hexanes: Synthesis, Properties, and Validation as Bioisosteres of ortho- and meta-Benzenes. Angewandte Chemie International Edition, 63(19), e202319831.[3]

  • Denisenko, A., et al. (2023).[1][2][4][5][6] 2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring. Nature Chemistry, 15, 1155–1163.

  • Mykhailiuk, P. K. (2019). Saturated Bioisosteres of the Benzene Ring. Organic & Biomolecular Chemistry, 17, 2839-2849.

  • Barnes-Seeman, D. (2023). The Expanding Utility of Bicyclo[1.1.1]pentanes and Their Congeners in Medicinal Chemistry. Journal of Medicinal Chemistry.

Sources

using (4-Methyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol as a rigid linker

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Scientific Rationale

The "Escape from Flatland" via Oxygenated Bridges In modern drug discovery, increasing fraction sp3 (


) character is a validated strategy to improve clinical success rates by enhancing solubility and reducing promiscuous binding. While bicyclo[1.1.1]pentanes (BCPs) have become standard "para-phenyl" bioisosteres, they suffer from limited solubility and challenging synthesis.

The 2-oxabicyclo[2.1.1]hexane (2-oxa-BCH) core represents the next evolution in rigid isoteres.[1] Specifically, (4-Methyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol acts as a geometrically precise, saturated mimic of 3-methylbenzyl alcohol (meta-substitution vector).[1]

Key Advantages:

  • Vector Fidelity: The bridgehead (1,4) substitution pattern mimics the meta-relationship of benzene (~120° angle), unlike the linear para-vector of BCPs.[1]

  • Solubility Boost: The ether oxygen (position 2) acts as a hydrogen bond acceptor (HBA), significantly lowering LogP and increasing aqueous solubility compared to carbocyclic analogs.

  • Metabolic Hardening: The strained cage resists oxidative metabolism (CYP450) typically seen at benzylic positions.[1]

Physicochemical Comparison Table
Propertym-Methylbenzyl Alcohol(4-Me-2-oxa-BCH-1-yl)methanolImpact
Geometry Planar (2D)3D Rigid CageImproved Selectivity
Vector Angle 120°~116-120°Meta-Isostere
H-Bond Acceptors 1 (OH)2 (OH + Ether O)Solubility

LogP (Calc) ~1.6~0.4Lipophilicity

Metabolic Liability High (Aromatic hydroxylation)Low (Cage stability)Half-life

Part 2: Strategic Application & Decision Logic

This building block is monofunctional (primary alcohol) with a distinct methyl "cap" at the distal bridgehead.[1] It is best utilized as a Terminal Rigid Spacer to project a methyl group into a hydrophobic pocket while rigidifying the linker chain.[1]

Note on Bifunctional Linking: If your design requires extending the chain from both ends (e.g., PROTAC linkers), this specific molecule requires C-H functionalization of the methyl group (difficult). For dual-linking, select the 4-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid analog instead.[1]

Diagram 1: Bioisosteric Design Logic

Bioisostere_Logic cluster_0 Target Pharmacophore cluster_1 Design Strategy cluster_2 Optimized Ligand Benzene m-Methylbenzyl Group (Planar, High LogP) Analysis Analyze Exit Vectors (Meta vs Para) Benzene->Analysis Identify Liability Selection Select Scaffold 2-oxabicyclo[2.1.1]hexane Analysis->Selection 1,4-Bridgehead Substitution Result Rigidified Analog (Lower LogP, Higher Sol) Selection->Result Synthesize & Couple

Caption: Logic flow for replacing a flexible or aromatic meta-substituted moiety with the rigid 2-oxa-BCH scaffold.

Part 3: Experimental Protocols

The primary alcohol handle allows for versatile coupling.[1] Below are the standard operating procedures (SOPs) for activating and coupling this motif.

Protocol A: Activation via Mesylation

Use this intermediate for nucleophilic displacement (amines, thiols).

Reagents:

  • This compound (1.0 equiv)[1]

  • Methanesulfonyl chloride (MsCl) (1.2 equiv)

  • Triethylamine (TEA) (1.5 equiv)

  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step:

  • Dissolution: Dissolve the alcohol in anhydrous DCM (0.1 M concentration) under nitrogen atmosphere. Cool to 0 °C.

  • Base Addition: Add TEA dropwise. Stir for 5 minutes.

  • Activation: Add MsCl dropwise via syringe to control exotherm.[1]

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 1–2 hours. Monitor by TLC (stain with KMnO4; the cage is not UV active unless derivatized).[1]

  • Workup: Quench with saturated NaHCO3. Extract with DCM (3x).[1] Wash organics with brine, dry over Na2SO4, and concentrate.[1]

    • Critical Note: The mesylate is generally stable but should be used immediately in the next step to prevent decomposition or hydrolysis.[1]

Protocol B: Ether Synthesis (SN2 Coupling)

Use this to attach the scaffold to a phenolic or hydroxy-bearing drug core.[1]

Reagents:

  • Scaffold Mesylate (from Protocol A) (1.2 equiv)

  • Core Phenol/Alcohol (1.0 equiv)

  • Cesium Carbonate (Cs2CO3) (2.0 equiv)

  • DMF or Acetonitrile (ACN)

Step-by-Step:

  • Setup: In a sealed vial, combine the Core Phenol and Cs2CO3 in DMF (0.2 M).

  • Addition: Add the Scaffold Mesylate (dissolved in minimal DMF).

  • Heating: Heat to 60–80 °C for 4–12 hours.

    • Insight: The bridgehead neopentyl-like position is sterically hindered but the [2.1.1] system is less hindered than BCP.[1] Heating is usually required.[1]

  • Purification: Dilute with EtOAc, wash extensively with water/LiCl (to remove DMF). Purify via flash chromatography (SiO2).

Protocol C: Oxidation to Aldehyde (For Reductive Amination)

Use this to create an amine linkage (–CH2–NH–Core).

Reagents:

  • Dess-Martin Periodinane (DMP) (1.2 equiv)[1]

  • DCM (wet)

Step-by-Step:

  • Reaction: Suspend DMP in DCM. Add the alcohol solution at 0 °C. Warm to RT.

  • Quench: Quench with 1:1 sat. Na2S2O3 / sat.[1] NaHCO3. Stir vigorously until the organic layer is clear.

  • Isolation: Extract and concentrate.

    • Stability Warning: Bridgehead aldehydes in strained systems can be volatile and prone to hydration.[1] Use immediately in the reductive amination step (NaHB(OAc)3 + Amine).[1]

Part 4: Synthetic Workflow Diagram

Synthesis_Workflow Start (4-Methyl-2-oxabicyclo[2.1.1] hexan-1-yl)methanol Path_A Path A: Nucleophilic Displacement Start->Path_A MsCl, TEA Path_B Path B: Reductive Amination Start->Path_B DMP or Swern Mesylate Intermediate: Mesylate/Tosylate Path_A->Mesylate Aldehyde Intermediate: Aldehyde Path_B->Aldehyde Prod_Ether Ether Linked (R-O-CH2-Cage-Me) Mesylate->Prod_Ether R-OH, Cs2CO3 SN2 @ 60°C Prod_Amine Amine Linked (R-NH-CH2-Cage-Me) Mesylate->Prod_Amine R-NH2, DIPEA (Slower) Aldehyde->Prod_Amine R-NH2 NaHB(OAc)3

Caption: Divergent synthetic pathways for installing the 2-oxa-BCH motif onto drug cores.

Part 5: Troubleshooting & Expert Tips

  • Visualization: The scaffold lacks a chromophore.[1] You must use stains (KMnO4, Hanessian’s Stain) or ELSD/CAD detection for LCMS. Do not rely on UV254.[1]

  • Sterics: The methylene group (-CH2-) attached to the bridgehead (C1) is neopentyl-like.[1] SN2 reactions are slower than with primary alkyl halides.[1] If the mesylate displacement fails, switch to the Triflate (using Tf2O/Pyridine) to increase leaving group ability, or use the Aldehyde/Reductive Amination route which avoids direct displacement sterics.

  • Acid Sensitivity: While the 2-oxa-BCH core is more stable than bicyclo[1.1.1]pentane, strong Lewis acids can sometimes trigger ring-opening or rearrangement.[1] Avoid harsh acidic conditions (e.g., neat TFA) for prolonged periods during deprotection steps elsewhere in the molecule.

References

  • Mykhailiuk, P. K., et al. (2024).[1][2][3][4][5][6][7] 2-Oxabicyclo[2.1.1]hexanes: Synthesis, Properties, and Validation as Bioisosteres of ortho- and meta-Benzenes. Angewandte Chemie International Edition. [Link]

  • Denisenko, A., et al. (2023).[1][2][7][8] 2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring. Nature Chemistry, 15, 1155–1163.[1][2][8] [Link]

  • Lovering, F., Bikker, J., & Humblet, C. (2009).[1][2][6] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756.[6] [Link]

Sources

Scale-Up Synthesis of (4-Methyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol: A Next-Generation Saturated Bioisostere

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Application Note & Scalable Protocol Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals

Strategic Rationale & Mechanistic Causality

The pharmaceutical industry is actively transitioning from planar,


-hybridized aromatic rings to 

-rich, three-dimensional scaffolds to improve the physicochemical properties of drug candidates ("escaping flatland"). Among these, the 2-oxabicyclo[2.1.1]hexane (2-oxa-BCH) core has emerged as a premier saturated bioisostere for ortho- and meta-substituted phenyl rings, as well as morpholine derivatives[1].

Replacing a planar phenyl ring with a 2-oxa-BCH core has been shown to dramatically increase aqueous solubility (up to 10-fold), reduce lipophilicity (clogP), and improve metabolic stability while retaining the necessary exit vectors for target binding[2].

(4-Methyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol is a highly valuable building block in this class. It provides two distinct exit vectors (the C4-methyl and the C1-hydroxymethyl), making it an ideal modular unit for library synthesis. However, synthesizing highly strained bicyclic systems at scale presents significant thermodynamic and kinetic challenges. Traditional batch photochemistry often fails due to over-irradiation and poor photon penetration. This application note details a robust, self-validating, three-step scalable synthesis utilizing continuous-flow triplet-sensitized photochemistry[3].

Retrosynthetic Analysis & Workflow Visualization

The most efficient retrosynthetic disconnection of the 2-oxa-BCH core relies on a photochemical crossed [2+2] cycloaddition of a 1,5-diene precursor[3].

  • Precursor Assembly: The diene is assembled via a highly atom-economical oxa-Michael addition between methallyl alcohol and methyl propiolate.

  • Core Construction: The acyclic diene undergoes a triplet-sensitized photochemical [2+2] cycloaddition. Direct UV irradiation of the diene leads to complex oligomerization; however, using acetone as both solvent and triplet sensitizer allows for a smooth, spin-forbidden crossed cycloaddition[4].

  • Vector Unlocking: The resulting bridgehead ester is reduced to the target hydroxymethyl group.

G A Methallyl Alcohol + Methyl Propiolate B Oxa-Michael Addition (DABCO Catalyst, 0 °C to RT) A->B C Methyl 3-((2-methylallyl)oxy)acrylate (1,5-Diene Precursor) B->C 100% Atom Economy D Continuous-Flow Photochemistry (Acetone Sensitizer, 300 nm hν) C->D Crossed [2+2] Cycloaddition E 1-(Methoxycarbonyl)-4-methyl- 2-oxabicyclo[2.1.1]hexane D->E Flow Reactor F Ester Reduction (LiAlH4, THF, 0 °C) E->F G This compound (Target Bioisostere) F->G High Yield & Purity

Figure 1: Synthetic workflow for the scale-up of this compound.

Step-by-Step Experimental Protocols

Phase 1: Synthesis of Methyl 3-((2-methylallyl)oxy)acrylate (Precursor Assembly)

This step establishes the 1,5-diene system required for the photochemical ring closure.

  • Reactor Preparation: Equip a 2 L jacketed glass reactor with a mechanical stirrer, internal temperature probe, and an addition funnel. Purge with

    
    .
    
  • Reagent Charging: Add methallyl alcohol (72.1 g, 1.0 mol) and 1,4-diazabicyclo[2.2.2]octane (DABCO) (11.2 g, 0.1 mol). No additional solvent is required, maximizing volumetric productivity.

  • Controlled Addition: Cool the mixture to 0 °C. Add methyl propiolate (92.5 g, 1.1 mol) dropwise over 2 hours.

    • Causality: DABCO acts as a nucleophilic trigger, activating the alkyne for the oxa-Michael addition. The reaction is highly exothermic; strict temperature control at 0 °C prevents the thermal polymerization of methyl propiolate.

  • Maturation: Allow the reaction to warm to room temperature and stir for 4 hours.

  • In-Process Control (IPC) & Validation: Analyze via GC-MS. The reaction is complete when methallyl alcohol is <1%. The product forms as an

    
     isomeric mixture. Note: Isomeric purity is inconsequential, as both isomers dynamically converge to the same triplet excited state during the subsequent photochemical step[3].
    
  • Workup: Filter the mixture through a short pad of silica gel (eluting with 10% EtOAc in Hexanes) to remove DABCO. Concentrate under reduced pressure to yield the diene as a pale yellow oil (~148 g, 95% yield).

Phase 2: Continuous-Flow Photochemical[2+2] Cycloaddition (Core Construction)

This is the critical scale-up step. Batch photochemistry suffers from the Beer-Lambert law, where light penetration drops exponentially, leading to over-irradiation of the product at the reactor walls. Continuous flow ensures uniform photon flux.

  • Solution Preparation: Dissolve the diene (148 g) in degassed Acetone to achieve a 0.1 M solution.

    • Causality: Acetone serves a dual purpose. It acts as the solvent and the triplet sensitizer . Direct excitation of the enone requires high-energy UV, which degrades the strained product. Acetone absorbs at ~300 nm, undergoes intersystem crossing to its triplet state, and transfers this energy to the diene, smoothly facilitating the spin-forbidden crossed[2+2] cycloaddition[4].

  • Flow Reactor Setup: Utilize a continuous-flow photochemical reactor equipped with a fluoropolymer (FEP) capillary coil (e.g., 20 mL internal volume) wrapped around a 300 nm UV-LED cylinder.

  • Processing: Pump the solution through the reactor at a flow rate that ensures a residence time of exactly 40 minutes.

  • IPC & Validation: Monitor the reactor output via in-line IR spectroscopy. The disappearance of the conjugated

    
     stretch (~1630 
    
    
    
    ) and the shift of the ester carbonyl stretch confirms conversion.
  • Isolation: Evaporate the acetone under reduced pressure. The crude 1-(methoxycarbonyl)-4-methyl-2-oxabicyclo[2.1.1]hexane can be used directly in the next step, or distilled under vacuum for ultra-high purity (>98%).

Phase 3: Hydride Reduction (Vector Unlocking)

Reduction of the bridgehead ester to the target alcohol.

  • Reaction Setup: In a dry 2 L flask under

    
    , suspend Lithium Aluminum Hydride (
    
    
    
    ) (22.8 g, 0.6 mol) in anhydrous THF (800 mL). Cool to 0 °C.
  • Addition: Dissolve the crude bicyclic ester from Phase 2 in THF (200 mL) and add dropwise over 1 hour, maintaining the internal temperature below 10 °C.

    • Causality: Despite the high ring strain of the 2-oxa-BCH core (~25-30 kcal/mol), the framework is kinetically stable to strong nucleophiles and reducing agents because it lacks a viable leaving group and cannot undergo

      
       inversion at the bridgehead[5].
      
  • Quench (Fieser Method): Crucial for scale-up. Once complete (verified by TLC, disappearance of ester), quench at 0 °C by sequentially adding: 22.8 mL

    
    , 22.8 mL 15% 
    
    
    
    (aq), and 68.4 mL
    
    
    .
    • Causality: This specific stoichiometric quench produces a granular, easily filterable aluminum aluminate salt, avoiding the formation of unfilterable gelatinous emulsions.

  • Isolation: Filter the granular salts through Celite, wash with THF, and concentrate the filtrate. Purify via vacuum distillation to yield This compound as a colorless oil.

Quantitative Data & Quality Metrics

The implementation of continuous-flow photochemistry drastically improves the scalability and safety profile of this synthesis compared to traditional batch methods.

ParameterBatch Photochemistry (Conventional)Continuous Flow Photochemistry (Optimized)
Scale Capability < 1.0 g per batch> 50.0 g (24h continuous throughput)
Residence / Reaction Time 24 - 48 hours40 minutes (residence time)
Yield (Step 2 - Cycloaddition) 45% (complex mixture / oligomers)82% (clean conversion)
Overall 3-Step Yield ~ 30%~ 70%
Purity (GC-MS) 85%>98%
Photon Efficiency Low (Beer-Lambert limitations)High (Optimal path length, <2 mm)

Table 1: Performance comparison of batch vs. continuous-flow processing for the synthesis of the 2-oxa-BCH core.

References

  • Denisenko, A., et al. "2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring." Nature Chemistry 15(8): 1155-1163 (2023).

  • Levterov, V. V., et al. "2-Oxabicyclo[2.1.1]hexanes: Synthesis, Properties, and Validation as Bioisosteres of ortho- and meta-Benzenes." Angewandte Chemie International Edition 63(19): e202319831 (2024).

  • Liang, Y., et al. "Synthesis of Polysubstituted 2-Oxabicyclo[2.1.1]hexanes via Visible-Light-Induced Energy Transfer." Journal of the American Chemical Society 144(43): 19704–19709 (2022).

  • Mykhailiuk, P. K., et al. "Merging nucleophilic phosphine catalysis and photocatalysis for the rapid assembly of 2-oxabicyclo-[2.1.1]hexane scaffolds from feedstock allyl alcohols." Chemical Science 15: 14092-14099 (2024).

Sources

Application Note: Strategies and Protocols for the Esterification of (4-Methyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides researchers, chemists, and drug development professionals with a detailed overview and actionable protocols for the esterification of (4-Methyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol. This unique, sterically hindered primary alcohol presents significant challenges for traditional esterification methods. We will explore the underlying chemical principles governing these challenges and present a curated selection of robust, field-proven protocols, including Steglich esterification, Yamaguchi esterification, and acylation via acid chlorides. Each protocol is accompanied by a mechanistic discussion, step-by-step instructions, and practical insights to ensure successful synthesis.

Introduction: The Synthetic Challenge

This compound is a valuable building block in modern medicinal chemistry. Its rigid, three-dimensional bicyclic structure serves as a unique scaffold or bioisostere, enabling chemists to explore novel regions of chemical space. The synthesis of ester derivatives from this alcohol is a common requirement for modulating physicochemical properties such as lipophilicity, solubility, and metabolic stability in drug candidates.

However, the esterification of this substrate is far from trivial. The primary hydroxyl group is located on a bridgehead carbon, flanked by the compact and rigid bicyclo[2.1.1]hexane cage. This arrangement creates substantial steric hindrance, analogous to that of a neopentyl alcohol, which severely impedes the approach of a carboxylic acid. Consequently, classical methods like the Fischer-Speier esterification, which rely on a direct, acid-catalyzed equilibrium, are often inefficient and result in low yields.[1][2]

This guide focuses on overcoming this steric barrier by employing powerful coupling-agent-based protocols that activate the carboxylic acid partner, rendering it highly reactive and capable of acylating the hindered alcohol.

Recommended Esterification Protocols for a Hindered Substrate

Three primary methods have demonstrated high efficacy for the esterification of sterically demanding alcohols. The choice of protocol will depend on the substrate scope of the carboxylic acid, functional group tolerance, and desired scale.

Protocol 1: Steglich Esterification

The Steglich esterification is a mild and highly efficient method that utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), in the presence of a nucleophilic catalyst, typically 4-(Dimethylamino)pyridine (DMAP).[3][4]

Causality and Mechanism: The reaction proceeds by the activation of the carboxylic acid by the carbodiimide to form a highly reactive O-acylisourea intermediate.[4] In the absence of a better nucleophile, this intermediate can slowly rearrange to a stable N-acylurea byproduct, terminating the reaction.[3] The crucial role of DMAP is to intercept the O-acylisourea by forming an N-acylpyridinium salt. This new intermediate is an even more potent acylating agent ("active ester") and is sterically accessible, readily reacting with the hindered alcohol to furnish the desired ester while regenerating the DMAP catalyst.[3][4] The use of EDC is often preferred as its urea byproduct is water-soluble, greatly simplifying purification compared to the insoluble dicyclohexylurea (DCU) formed from DCC.[5][6]

Steglich_Esterification RCOOH Carboxylic Acid Acylisourea O-Acylisourea (Reactive Intermediate) RCOOH->Acylisourea + EDC EDC EDC EDC->Acylisourea Acylpyridinium N-Acylpyridinium Salt (Active Ester) Acylisourea->Acylpyridinium + DMAP Urea EDC-Urea Byproduct (Water-Soluble) Acylisourea->Urea Proton Transfer DMAP DMAP DMAP->Acylpyridinium Acylpyridinium->DMAP Regenerated Ester Product Ester Acylpyridinium->Ester + Alcohol Alcohol Hindered Alcohol (Substrate) Alcohol->Ester

Caption: Mechanism of the Steglich Esterification using EDC and DMAP.

Protocol 2: Yamaguchi Esterification

Developed by Masaru Yamaguchi, this protocol is exceptionally potent for the synthesis of highly functionalized esters and is particularly renowned for its application in macrolactonization.[7] It is an excellent choice when other methods fail due to extreme steric hindrance.

Causality and Mechanism: The procedure involves a two-step, one-pot process. First, the carboxylic acid is treated with 2,4,6-trichlorobenzoyl chloride (the Yamaguchi reagent) in the presence of a tertiary amine base (e.g., triethylamine) to form a sterically differentiated mixed anhydride.[8][9] This anhydride is then treated with the hindered alcohol in the presence of a stoichiometric amount of DMAP.[7] DMAP, being a superior nucleophile, selectively attacks the less-hindered carbonyl of the carboxylic acid portion of the mixed anhydride, forming the same highly reactive N-acylpyridinium intermediate as seen in the Steglich reaction.[8][10] This intermediate is then readily intercepted by the alcohol to yield the final product.

Yamaguchi_Workflow cluster_step1 Step 1: Mixed Anhydride Formation cluster_step2 Step 2: Acylation RCOOH Carboxylic Acid MixedAnhydride Mixed Anhydride RCOOH->MixedAnhydride Y_Cl Yamaguchi Reagent (2,4,6-Trichlorobenzoyl Chloride) Y_Cl->MixedAnhydride Base Et3N Base->MixedAnhydride Ester Product Ester MixedAnhydride->Ester + DMAP, + Alcohol DMAP DMAP (Stoichiometric) DMAP->Ester Alcohol Hindered Alcohol Alcohol->Ester Acid_Chloride_Workflow cluster_step1 Step 1: Acid Chloride Formation cluster_step2 Step 2: Esterification RCOOH Carboxylic Acid AcidChloride Acid Chloride (R-COCl) RCOOH->AcidChloride + SOCl₂ SOCl2 SOCl₂ or (COCl)₂ SOCl2->AcidChloride Ester Product Ester AcidChloride->Ester + Alcohol, + Base Alcohol Hindered Alcohol Alcohol->Ester Base Pyridine or Et₃N (+ cat. DMAP) Base->Ester

Caption: Workflow for esterification using an acid chloride intermediate.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All solvents should be anhydrous unless otherwise specified.

Protocol A: Steglich Esterification using EDC
  • Reagents & Materials:

    • This compound (1.0 eq)

    • Carboxylic Acid (1.1 eq)

    • EDC·HCl (1.5 eq)

    • DMAP (0.2 eq)

    • Anhydrous Dichloromethane (DCM)

    • 0.5 M HCl (aq), Saturated NaHCO₃ (aq), Brine

    • Anhydrous MgSO₄ or Na₂SO₄

    • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel

  • Procedure:

    • To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq), the desired carboxylic acid (1.1 eq), and DMAP (0.2 eq).

    • Dissolve the solids in anhydrous DCM (to make a ~0.1 M solution with respect to the alcohol).

    • Cool the flask to 0 °C using an ice bath and stir for 10 minutes.

    • Add EDC·HCl (1.5 eq) to the cooled solution in one portion.

    • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.

    • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

    • Work-up: Dilute the reaction mixture with DCM. Transfer to a separatory funnel and wash sequentially with 0.5 M HCl (2x, to remove DMAP and urea), saturated NaHCO₃ (1x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure ester.

Protocol B: Yamaguchi Esterification
  • Reagents & Materials:

    • Carboxylic Acid (1.0 eq)

    • This compound (1.2 eq)

    • 2,4,6-Trichlorobenzoyl chloride (1.1 eq)

    • Triethylamine (Et₃N) (1.2 eq)

    • DMAP (3.0 eq)

    • Anhydrous Toluene

    • Saturated NaHCO₃ (aq), Brine

    • Anhydrous MgSO₄ or Na₂SO₄

    • Round-bottom flask, magnetic stirrer, separatory funnel

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq) and dissolve in anhydrous toluene (~0.2 M).

    • Add triethylamine (1.2 eq) and stir for 10 minutes at room temperature.

    • Add 2,4,6-trichlorobenzoyl chloride (1.1 eq) and stir the mixture for 2 hours at room temperature to form the mixed anhydride.

    • In a separate flask, dissolve the this compound (1.2 eq) and DMAP (3.0 eq) in anhydrous toluene.

    • Add the solution from step 4 to the mixed anhydride solution from step 3 via cannula or syringe.

    • Stir the final reaction mixture at room temperature for 12-18 hours.

    • Monitoring: Monitor by TLC for the disappearance of the starting alcohol.

    • Work-up: Dilute the reaction with ethyl acetate and wash with saturated NaHCO₃ (2x) and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude product by flash column chromatography on silica gel.

Comparative Summary & Troubleshooting

FeatureSteglich Esterification (EDC)Yamaguchi EsterificationAcylation via Acid Chloride
Conditions Very Mild (0 °C to RT)Mild (RT)Two steps; can be exothermic
Reactivity Good to ExcellentExcellent; very powerfulExcellent; highly reactive
Work-up Simple aqueous washesSimple aqueous washesRequires base neutralization
Reagents Common, stable reagentsSpecialized Yamaguchi reagentCorrosive, moisture-sensitive
Byproducts Water-soluble ureaTrichlorobenzoic acidHCl gas, salts
Best For... Acid/base sensitive substratesHighly hindered/recalcitrant substratesRobust substrates; high reliability

Troubleshooting Tips:

  • Low Conversion: If a reaction stalls, particularly the Steglich, ensure all reagents and solvents are strictly anhydrous. For the Steglich or acid chloride methods, a slight increase in the amount of DMAP (e.g., to 0.3 eq) can sometimes accelerate a sluggish reaction.

  • Side Reactions: If the carboxylic acid is prone to self-condensation or other side reactions, consider forming the mixed anhydride at a lower temperature in the Yamaguchi protocol.

  • Purification Issues: The triphenylphosphine oxide byproduct from a Mitsunobu reaction (an alternative not detailed here but viable)[11][12] can be difficult to remove. For the protocols listed, purification is generally straightforward via standard silica gel chromatography.

References

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • The Royal Society of Chemistry. (2014, November 30). Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Yamaguchi Esterification. Retrieved from [Link]

  • Chemistry Steps. (2020, February 21). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Retrieved from [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Yamaguchi esterification. Retrieved from [Link]

  • J&K Scientific LLC. (2025, March 1). Yamaguchi Esterification. Retrieved from [Link]

  • Frontiers. (2024, October 10). Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Synthesis and Reactions of Acid Chlorides. Retrieved from [Link]

  • Organic Reactions. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]

  • PMC. (2023, December 9). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Retrieved from [Link]

  • ResearchGate. (2016, June 28). Steglich Esterification (ROH + RCOOH = RCOOR) with EDC / DMAP /DCM? Retrieved from [Link]

  • PMC. (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Retrieved from [Link]

  • Atlanchim Pharma. (n.d.). Recent Advances in the Mitsunobu Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (n.d.). Acylation of Alcohols and Amines. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Acid Chloride to Ester (ROH, pyridine) | Mechanism + Exam Traps. Retrieved from [Link]

Sources

Advanced Protecting Group Strategies for 2-Oxabicyclo[2.1.1]hexane Alcohols in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The drive to escape "flatland" in medicinal chemistry has accelerated the adoption of sp³-rich saturated bioisosteres. Among these, 2-oxabicyclo[2.1.1]hexanes (2-oxa-BCH) have emerged as highly valuable, water-soluble mimetics for ortho- and meta-substituted benzenes[1]. The incorporation of the oxygen heteroatom into the bicyclic framework not only improves aqueous solubility but also introduces new vectors for non-covalent protein interactions[2].

Functionalizing the 2-oxa-BCH scaffold often relies on alcohol-bearing intermediates, such as {2-oxabicyclo[2.1.1]hexan-4-yl}methanol. However, the steric congestion of the bicyclic cage and its sensitivity to aggressive Lewis acids necessitate highly strategic protecting group (PG) selection. This application note details the mechanistic rationale, quantitative metrics, and validated protocols for protecting 2-oxa-BCH alcohols during complex multi-step syntheses, including modern photoredox catalytic workflows[2].

Mechanistic Rationale & Reactivity Profile

The 2-oxa-BCH scaffold presents unique steric and electronic constraints. While it successfully mimics the exit vectors of meta-benzenes[1], the bridgehead positions (C1 and C4) are sterically hindered. Alcohols situated at or adjacent to these positions suffer from reduced nucleophilicity.

Furthermore, while the 2-oxa-BCH framework is generally robust, it can be sensitive to aggressive Lewis acids (such as BBr₃, commonly used for methyl ether cleavage), which can trigger unwanted oxygen-bridge opening or scaffold degradation[3]. Therefore, selecting orthogonal, mild protecting groups is critical.

Strategic PG Selection
  • Silyl Ethers (TBS, TBDPS): Ideal for early-stage functionalization. Silyl groups are stable to basic conditions and palladium-catalyzed cross-couplings. Because of the steric bulk of the 2-oxa-BCH core, highly reactive nucleophilic catalysts (like DMAP) are required for efficient silylation.

  • Benzyl Ethers (Bn, PMB): Highly recommended when downstream steps involve radical chemistry or photoredox catalysis[2]. Unlike acetals (e.g., MOM, THP) which possess weak C–H bonds susceptible to deleterious Hydrogen Atom Transfer (HAT) side reactions, benzyl ethers remain electrochemically inert under energy-transfer catalysis conditions.

  • Acetals (MOM, THP): Useful for their ease of installation, but their acid-lability requires careful pH control. They are generally avoided if subsequent steps require Lewis acidic conditions.

Quantitative Comparison of PG Strategies

The following table summarizes the optimized conditions, yields, and strategic orthogonality for protecting 2-oxa-BCH alcohols.

Protecting GroupReagents for InstallationDeprotection ConditionsAverage YieldOrthogonality & Strategic Notes
TBS TBSCl, Imidazole, DMAP, DMFTBAF (1.0 M in THF), 0 °C85–92%Stable to Grignard reagents and Pd-catalysis; labile to strong acids.
Benzyl (Bn) NaH, BnBr, TBAI (cat.), THFH₂, Pd/C, MeOH, RT78–88%Highly stable to photoredox and radical conditions[2].
PMB NaH, PMBCl, TBAI (cat.), DMFDDQ, DCM/H₂O, RT80–85%Orthogonal to global hydrogenation; removed oxidatively.
Acetate (Ac) Ac₂O, Pyridine, DMAP, DCMK₂CO₃, MeOH, RT>90%Base-labile; suitable for short-term protection.

Validated Experimental Workflows

Protocol A: Silyl Protection (TBS) of {2-oxabicyclo[2.1.1]hexan-4-yl}methanol

Objective: Mask the primary alcohol to prevent unwanted oxidation or nucleophilic attack during subsequent cross-coupling of the bicyclic core.

Causality Focus: The use of 4-Dimethylaminopyridine (DMAP) is non-negotiable here. While the substrate is a primary alcohol, its proximity to the bulky bicyclic bridgehead induces significant steric drag. DMAP acts as a highly active nucleophilic catalyst, forming a reactive N-acylpyridinium intermediate that accelerates silylation, preventing incomplete conversion.

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask under nitrogen. Dissolve {2-oxabicyclo[2.1.1]hexan-4-yl}methanol (1.0 equiv, 5.0 mmol) in anhydrous DMF (0.2 M). Rationale: DMF ensures complete solubility of the imidazole salts formed during the reaction.

  • Activation: Add Imidazole (2.5 equiv) and DMAP (0.1 equiv). Stir for 5 minutes at room temperature to ensure homogenization.

  • Silylation: Cool the reaction mixture to 0 °C using an ice bath. Add tert-Butyldimethylsilyl chloride (TBSCl, 1.2 equiv) portion-wise over 10 minutes. Rationale: Portion-wise addition controls the exothermic nature of the reaction and minimizes the formation of siloxane byproducts.

  • In-Process Control: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours. Monitor reaction progress via TLC (Hexanes/EtOAc 8:2, visualize with KMnO₄ stain).

  • Quenching & Extraction: Once the starting material is consumed, quench the reaction by adding saturated aqueous NH₄Cl (20 mL). Rationale: NH₄Cl mildly neutralizes unreacted TBSCl and basic amines without risking acid-catalyzed opening of the oxa-bridge[4].

  • Isolation: Extract the aqueous layer with EtOAc (3 × 20 mL). Wash the combined organic layers with brine (3 × 20 mL) to remove residual DMF, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography.

Protocol B: Photoredox-Compatible Benzyl Protection

Objective: Install a robust, radical-stable protecting group on the 2-oxa-BCH alcohol for downstream functionalization via nucleophilic phosphine and energy transfer catalysis[2].

Causality Focus: The addition of Tetrabutylammonium iodide (TBAI) is critical. It generates benzyl iodide in situ, which is significantly more electrophilic than benzyl bromide. This accelerates the Williamson ether synthesis for sterically encumbered 2-oxa-BCH substrates, preventing the alkoxide from degrading over prolonged reaction times.

Step-by-Step Procedure:

  • Deprotonation: Suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv) in anhydrous THF (0.15 M) at 0 °C under nitrogen. Add the 2-oxa-BCH alcohol (1.0 equiv) dropwise as a solution in THF. Stir for 30 minutes until H₂ gas evolution ceases. Rationale: Complete deprotonation to the alkoxide is required before introducing the electrophile.

  • Electrophile Addition: Add TBAI (0.1 equiv) followed by Benzyl Bromide (BnBr, 1.3 equiv) dropwise.

  • Propagation: Warm the reaction to room temperature and stir for 12–16 hours. Monitor by TLC.

  • Quenching: Cool the mixture back to 0 °C and carefully quench with ice-cold water dropwise to destroy excess NaH. Rationale: Self-validating safety step to prevent thermal runaway from unreacted hydride.

  • Isolation: Extract with Diethyl Ether (3 × 20 mL). Wash the organics with water and brine, dry over MgSO₄, concentrate, and purify via flash chromatography.

Logical Workflow Visualization

G N1 2-Oxa-BCH Alcohol (Starting Material) N2 PG Selection (Steric & Electronic Tuning) N1->N2 N3 Silyl Ethers (TBS/TBDPS) Base-stable N2->N3 Mild basic conditions N4 Benzyl Ethers (Bn/PMB) Photoredox-compatible N2->N4 Williamson ether synthesis N5 Downstream Functionalization (Cross-coupling, Alkylation) N3->N5 N4->N5 N6 Orthogonal Deprotection (TBAF or Pd/C) N5->N6 Chemoselective cleavage N7 Target Bioisostere (Drug Candidate) N6->N7 Final formulation

Caption: Workflow for protecting group selection and functionalization of 2-oxa-BCH alcohols.

References

1.[1] 2‐Oxabicyclo[2.1.1]hexanes: Synthesis, Properties, and Validation as Bioisosteres of ortho‐ and meta‐Benzenes. Angewandte Chemie International Edition. URL: 2.[4] Synthesis of 2‐oxabicyclo[2.1.1]hexanes (Water-Soluble Non-Classical Benzene Mimetics). Angewandte Chemie International Edition. URL: 3.[3] 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. Nature Communications. URL: 4.[2] Merging nucleophilic phosphine catalysis and photocatalysis for the rapid assembly of 2-oxabicyclo-[2.1.1]hexane scaffolds from feedstock allyl alcohols. Chemical Science (RSC). URL:

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Synthetic Yield of (4-Methyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is designed for researchers aiming to optimize the synthesis of (4-Methyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol . This scaffold is a critical saturated bioisostere for ortho-substituted benzenes, offering improved solubility and metabolic stability in drug discovery campaigns.[1]

The guide focuses on the Iodocyclization route, which is the industry standard (pioneered by Enamine/Mykhailiuk) for accessing this core.[1]

Module 1: Synthetic Strategy & Pathway Analysis

The Challenge

The synthesis of 2-oxabicyclo[2.1.1]hexanes (2-oxa-BCH) is often plagued by three primary failure modes:

  • Polymerization: The methylene-cyclobutane precursors are prone to acid-catalyzed polymerization during cyclization.[1]

  • Volatility: The low molecular weight of the 4-methyl derivative leads to significant product loss during concentration.[1]

  • Incomplete Cyclization: Steric hindrance at the quaternary center (C1) can stall the reaction.[1]

The Validated Pathway

To achieve the target This compound , the most robust route involves the iodocyclization of 1-(hydroxymethyl)-3-methylenecyclobutan-1-ol , followed by radical deiodination.[1]

Pathway Logic:

  • Step 1 (Cyclization): Iodine activates the exocyclic alkene.[1] The tertiary hydroxyl group attacks, forming the strained ether bridge.[1] This installs the iodomethyl group at position 4.[1]

  • Step 2 (Reduction): Radical reduction converts the 4-iodomethyl group to the desired 4-methyl group.[1]

SynthesisPathway cluster_0 Critical Control Points Precursor Precursor: 1-(Hydroxymethyl)- 3-methylenecyclobutan-1-ol Inter Intermediate: (4-(Iodomethyl)-2-oxabicyclo [2.1.1]hexan-1-yl)methanol Precursor->Inter Iodocyclization (I2, NaHCO3, MeCN) Product Target: (4-Methyl-2-oxabicyclo [2.1.1]hexan-1-yl)methanol Inter->Product Radical Reduction (TTMSS or Bu3SnH, AIBN)

Figure 1: Validated synthetic sequence. The iodocyclization step determines the yield of the bicyclic core.[1]

Module 2: Troubleshooting Guide

Phase 1: Iodocyclization (The Bottleneck)

Issue: Low yield due to polymerization or incomplete conversion.[1]

SymptomProbable CauseCorrective Action
Dark tar/polymer formation Acid buildup or high concentration.[1]Buffer: Ensure

3.0 equiv of

is present.[1] Dilution: Run reaction at 0.05 M – 0.1 M in MeCN. Light: Exclude light to prevent radical polymerization of the alkene.[1]
Stalled reaction (<50% conv.) Reversible iodine complex formation.[1]Iodine Source: Switch from

to NIS (N-Iodosuccinimide) . NIS often provides a more irreversible "I+" source for hindered substrates.[1]
Product decomposition on silica Acid sensitivity of the ether bridge.[1]Neutralization: Pre-treat silica gel with 1%

in hexanes.[1] Use neutral alumina if decomposition persists.[1]
Phase 2: Isolation & Purification

Issue: Product disappears after rotary evaporation.

  • Root Cause: 2-oxa-BCH derivatives, especially those with small substituents like methyl, are highly volatile and can sublime or co-evaporate with solvents.[1]

  • Solution:

    • Solvent Swap: Do not evaporate to dryness.[1] Extract into a high-boiling solvent (e.g., toluene) if the next step allows, or keep in solution.[1]

    • Cold Handling: Perform all concentrations at bath temperature < 30°C and pressure > 100 mbar.

Module 3: Optimized Experimental Protocol

Step 1: Iodocyclization to (4-(Iodomethyl)-2-oxabicyclo[2.1.1]hexan-1-yl)methanol
  • Setup: Flame-dry a round-bottom flask and cover with aluminum foil (light protection).

  • Reagents:

    • Substrate: 1-(Hydroxymethyl)-3-methylenecyclobutan-1-ol (1.0 equiv).[1]

    • Solvent: Anhydrous Acetonitrile (MeCN) [0.1 M concentration].[1]

    • Base:

      
       (3.0 equiv).[1]
      
    • Iodine Source:

      
       (1.2 equiv) or NIS (1.1 equiv).[1]
      
  • Procedure:

    • Dissolve substrate in MeCN and cool to 0°C.[1]

    • Add

      
       in one portion.[1]
      
    • Add

      
       (or NIS) portion-wise over 30 minutes. Rapid addition causes local hotspots and polymerization.
      
    • Stir at 0°C for 1 hour, then warm to Room Temperature (RT) overnight.

  • Workup (Crucial):

    • Quench with saturated aqueous

      
       (sodium thiosulfate) until the iodine color disappears.[1]
      
    • Extract with

      
       or 
      
      
      
      .[1]
    • Do not concentrate to dryness. Concentrate to a small volume and purify immediately.

Step 2: Radical Reduction to Target
  • Reagents:

    • Substrate: Iodomethyl intermediate (1.0 equiv).[1]

    • Reductant: Tris(trimethylsilyl)silane (TTMSS ) (1.2 equiv) is preferred over tributyltin hydride (

      
      ) for easier purification and lower toxicity.[1]
      
    • Initiator: AIBN (0.2 equiv).[1]

    • Solvent: Toluene (degassed).

  • Procedure:

    • Dissolve substrate and TTMSS in degassed toluene.[1]

    • Heat to 80–90°C.[1]

    • Add AIBN solution (in toluene) via syringe pump over 1 hour.[1]

    • Reflux for an additional 2 hours.

  • Purification:

    • Cool to RT. Concentrate carefully (volatile product!).

    • Purify via flash chromatography (Silica, EtOAC/Hexane gradient).[1]

Module 4: Frequently Asked Questions (FAQ)

Q1: Can I use water as a co-solvent in the iodocyclization? A: Yes. A mixture of MeCN:H2O (3:1) often accelerates the reaction and suppresses polymerization by stabilizing the charged iodonium intermediate.[1] However, ensure your substrate is soluble.[1]

Q2: Why is the yield lower for the 4-methyl variant compared to the parent 2-oxa-BCH? A: The "Thorpe-Ingold effect" works against you here.[1] The precursor (1-hydroxymethyl-3-methylenecyclobutan-1-ol) is sterically crowded at the C1 position.[1] This steric bulk can hinder the optimal conformation for the hydroxyl group to attack the iodonium ion.[1] Using NIS instead of


 helps overcome this kinetic barrier.[1]

Q3: How do I store the final product? A: Due to volatility and potential instability, store the product as a solution in DMSO or Methanol at -20°C if it is not being used immediately.[1] If neat storage is required, seal in a crimp vial under argon at -20°C.

Q4: Are there commercial sources for the precursor? A: While the final target is rare, the precursor 3-methylenecyclobutanecarboxylic acid is commercially available.[1] It can be converted to the required 1-(hydroxymethyl)-3-methylenecyclobutan-1-ol via:

  • Esterification.[1]

  • Alpha-hydroxylation (e.g., Davis oxaziridine or via enolate oxidation).[1]

  • Reduction of the ester to the alcohol.[1] Alternatively, addition of a hydroxymethyl anion equivalent to 3-methylenecyclobutanone is a more direct route.[1]

References

  • Levterov, V. V., et al. (2024).[1][2] "2-Oxabicyclo[2.1.1]hexanes: Synthesis, Properties, and Validation as Bioisosteres of ortho- and meta-Benzenes." Angewandte Chemie International Edition, 63(19), e202319831.[1][3] Link

  • Denisenko, A., et al. (2023).[1][4][5][6] "2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring." Nature Chemistry, 15, 1155–1163.[1][5] Link

  • Mykhailiuk, P. K. (2021).[1][3][7] "Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going." European Journal of Organic Chemistry, 2021(47), 6580–6590.[1] Link

  • Gabriele, B., et al. (2012).[1][8] "An Iodocyclization Approach to Substituted 3-Iodothiophenes." Journal of Organic Chemistry, 77(17), 7640–7645.[1] (Cited for general iodocyclization mechanisms).[1][2] Link

Sources

Technical Support Center: Stability of (4-Methyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol in Acidic Conditions

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The 2-oxabicyclo[2.1.1]hexane scaffold has emerged as a valuable saturated bioisostere for the ortho-substituted phenyl ring in medicinal and agrochemical research.[1][2] Its unique three-dimensional structure can improve physicochemical properties such as solubility while maintaining biological activity.[1][3] (4-Methyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol is a key building block within this class. However, the inherent ring strain of the bicyclo[2.1.1]hexane system raises critical questions about its stability, particularly under the acidic conditions frequently encountered during synthesis, purification, and formulation. This guide provides in-depth technical answers and troubleshooting protocols for researchers working with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of the 2-oxabicyclo[2.1.1]hexane core under acidic conditions?

The 2-oxabicyclo[2.1.1]hexane core is reported to have excellent tolerance to acidity under many conditions.[4] Unlike highly strained three-membered rings (e.g., epoxides), the bicyclo[2.1.1]hexane ether is not readily cleaved by dilute or mild acids at ambient temperatures.[5] However, this stability is not absolute. The term "stable" is context-dependent, and the compound can be forced to degrade under sufficiently harsh acidic conditions (e.g., strong acids, elevated temperatures), primarily through complex rearrangement pathways rather than simple ether cleavage.[6][7]

Q2: My experiment requires strong acidic conditions. What are the most likely degradation pathways for this compound?

Under forcing acidic conditions, degradation is most likely initiated by protonation of the ether oxygen. Due to the inherent strain in the bicyclic system, the subsequent reaction is unlikely to be a simple SN1 or SN2 ether cleavage.[8][9][10] Instead, the system will seek to relieve strain, making an acid-catalyzed rearrangement the most probable degradation pathway.

Primary Degradation Pathway: Acid-Catalyzed Wagner-Meerwein Rearrangement

  • Protonation: The ether oxygen is protonated by a strong acid, converting it into a good leaving group.[9][11]

  • Carbocation Formation: Heterolytic cleavage of a C-O bond generates a carbocation. Cleavage at the C1-O bond would form a carbocation on a bridgehead carbon substituted with a hydroxymethyl group.

  • Rearrangement: This strained carbocationic intermediate can undergo a rapid 1,2-alkyl shift, characteristic of a Wagner-Meerwein rearrangement.[6][12][13] This process allows the carbon skeleton to rearrange into a thermodynamically more stable structure, such as a less-strained ring system (e.g., a bicyclo[2.2.1]heptane or a monocyclic cyclopentane derivative). The driving force is the relief of ring strain and the formation of a more stable carbocation.[14][15]

  • Termination: The rearranged carbocation can then be trapped by a nucleophile (e.g., water, the acid's conjugate base) or lose a proton to form an alkene.

This cascade can lead to a complex mixture of isomeric products, which can complicate purification and analysis.

G cluster_0 Initiation cluster_1 Rearrangement Cascade cluster_2 Termination cluster_3 Products A Starting Material (Protonated Ether) B C-O Cleavage to Strained Carbocation A->B Slow, Rate-Limiting C Wagner-Meerwein 1,2-Alkyl Shift B->C Fast, Strain Relief D Rearranged, More Stable Carbocation Intermediate C->D E Nucleophilic Trapping (e.g., by H2O) D->E F Deprotonation (E1) D->F G Rearranged Alcohol Isomers E->G H Rearranged Alkene Isomers F->H

Potential acid-catalyzed rearrangement pathway.
Q3: I am observing unexpected byproducts with the same mass as my starting material. Could this be acid-catalyzed degradation?

Yes, this is a classic sign of skeletal rearrangement. Isomerization via a Wagner-Meerwein or related pathway will produce molecules with the exact same molecular formula and mass as the starting material, but with a different connectivity or stereochemistry.[6] These isomers will likely have different retention times in chromatography (HPLC, GC) and distinct NMR spectra. If you observe new peaks in your chromatogram and your mass spectrometry data shows the expected mass for these peaks, you are almost certainly dealing with rearrangement products.

Q4: What experimental factors influence the stability of the molecule in acid?

The rate and extent of degradation are highly dependent on several factors. The following table summarizes their expected impact.

FactorEffect on StabilityRationale
Acid Strength (pKa) Decreases with lower pKaStronger acids (e.g., H₂SO₄, HCl) will protonate the ether oxygen more efficiently than weaker acids (e.g., acetic acid), accelerating the rate-limiting first step of degradation.[9][16]
Temperature Decreases with increasing temperatureRearrangement reactions have an activation energy barrier. Higher temperatures provide the energy needed to overcome this barrier, significantly increasing the reaction rate.
Reaction Time Decreases with longer exposureThe degradation is a kinetic process. Longer exposure times will lead to a greater accumulation of degradation products.
Solvent Polarity Stability may decrease in polar, protic solventsPolar solvents can stabilize the charged carbocationic intermediates involved in the rearrangement, potentially favoring the degradation pathway.[16]
Nucleophilicity of Counter-ion Can influence product profileA highly nucleophilic counter-ion (like Br⁻ or I⁻) can compete with solvent to trap the carbocation intermediate, leading to halogenated byproducts.[8][10]

Troubleshooting Guide

Scenario: You observe significant loss of this compound and the appearance of multiple new peaks on HPLC/LC-MS after performing a reaction in the presence of acid (e.g., TFA, HCl) or during silica gel chromatography.

Primary Hypothesis: The compound is undergoing acid-catalyzed rearrangement on the column or in the reaction flask.

Validation & Troubleshooting Protocol: A systematic stability study is required to confirm this hypothesis and define stable operating parameters.

G cluster_workflow Stability Study Workflow Start Prepare Stock Solution of Compound in Solvent Setup Aliquot into Vials (e.g., 4 conditions + 1 control) Start->Setup Spike Spike Vials with Acid (e.g., TFA, HCl, AcOH) Control: No Acid Setup->Spike Incubate Incubate at Defined Temp (e.g., 25°C and 50°C) Spike->Incubate Sample Sample at Timepoints (t=0, 1, 4, 24h) Incubate->Sample Analyze Quench (if needed) & Analyze by HPLC (Monitor % Area of Parent) Sample->Analyze End Interpret Data: Plot % Parent vs. Time Analyze->End

Experimental workflow for assessing acid stability.

Step-by-Step Experimental Protocol:

  • Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in the solvent used in your experiment (e.g., Dichloromethane, Acetonitrile, Methanol).

  • Experimental Setup:

    • Set up a series of vials for each condition you wish to test.

    • Control: Add only the stock solution to one vial.

    • Test Conditions: Add the stock solution to other vials and spike them with the acid of interest (e.g., 0.1% TFA, 1M HCl in Dioxane). Test a range of concentrations and different acids if necessary.

  • Incubation: Place the vials at a constant temperature. It is advisable to test at both room temperature (~25 °C) and an elevated temperature (e.g., 50 °C) to assess thermal effects.

  • Time-Point Analysis: At designated time points (e.g., t=0, 1h, 4h, 24h), withdraw an aliquot from each vial.

  • Sample Quenching & Analysis: Immediately quench the reaction by diluting the aliquot into a mobile phase buffered at a neutral pH to prevent further degradation before analysis. Analyze the sample by HPLC or UPLC, monitoring the peak area of the parent compound.

  • Data Interpretation: Plot the percentage of remaining starting material against time for each condition. This will give you a clear quantitative measure of the compound's stability under each specific set of acidic conditions.

Q5: How can I minimize or prevent acid-catalyzed degradation during my workflow?

Based on the principles of chemical kinetics, several strategies can be employed:

  • Use the Mildest Possible Acid: If an acid is required, choose the one with the highest pKa that still effectively catalyzes your desired reaction.

  • Maintain Low Temperatures: Perform reactions and purifications at or below room temperature whenever possible. For sensitive compounds, a cold room or ice bath is recommended.

  • Minimize Exposure Time: Plan your experiments to reduce the duration the compound spends in an acidic environment. Quench acidic reactions promptly once complete.

  • Alternative Purification Methods:

    • Silica Gel Chromatography: Consider neutralizing the silica gel by pre-treating the slurry with a small amount of a non-nucleophilic base like triethylamine.

    • Alternative Stationary Phases: Use less acidic supports like neutral or basic alumina.

    • Reverse-Phase HPLC: Employ buffered mobile phases (e.g., ammonium acetate, ammonium formate) to maintain a neutral pH during separation.

  • Protecting Groups: While the core instability is due to ring strain, if the primary alcohol is implicated (e.g., in an intramolecular cyclization), it can be protected with an acid-stable group. However, this adds steps to the synthesis.[17][18]

References

  • 18.3: Reactions of Ethers - Acidic Cleavage. (2024, March 19). Chemistry LibreTexts. [Link]

  • 2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring. (2023, June 5). Nature Chemistry. [Link]

  • Multigram Synthesis of 2-Azabicyclo[2.1.1]hexane-1- Carboxylates (2,4-Methanoprolines). (2024, November 10). Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Cleavage Of Ethers With Acid. (2014, November 19). Master Organic Chemistry. [Link]

  • Photocatalytic synthesis of 2-oxabicyclo[2.1.1]hexanes: cobalt-enhanced efficiency. (n.d.). Royal Society of Chemistry. [Link]

  • (PDF) 2‐Oxabicyclo[2.1.1]hexanes: Synthesis, Properties, and Validation as Bioisosteres of ortho‐ and meta‐Benzenes. (2024, April 3). ResearchGate. [Link]

  • Protective Groups. (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis of Polysubstituted 2-Oxabicyclo[2.1.1]hexanes via Visible-Light-Induced Energy Transfer. (2022, October 27). Journal of the American Chemical Society. [Link]

  • 2-Oxabicyclo[2.1.1]hexanes: Synthesis, Properties, and Validation as Bioisosteres of ortho- and meta-Benzenes. (2024, May 6). PubMed. [Link]

  • 30.1: Wagner-Meerwein Rearrangements. (2019, June 1). Chemistry LibreTexts. [Link]

  • Cleavage of Ethers. (n.d.). Jack Westin. [Link]

  • Anionic Ring‐Opening Polymerization of 2‐oxabicyclo[2.1.1]hexan‐3‐One: Manipulating Topology and Conformation for Circular Polymer Design. (n.d.). ResearchGate. [Link]

  • Mechanisms of Ester hydrolysis. (n.d.). Science discussions. [Link]

  • Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. (2020, February 22). Chemistry Steps. [Link]

  • Ether cleavage. (n.d.). Wikipedia. [Link]

  • Protecting group. (n.d.). Wikipedia. [Link]

  • 2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho -substituted phenyl ring. (2023, June 5). ScienceOpen. [Link]

  • Merging nucleophilic phosphine catalysis and photocatalysis for the rapid assembly of 2-oxabicyclo-[2.1.1]hexane scaffolds from. (2024, November 4). RSC Publishing. [Link]

  • Wagner Meerwin Rearrangement. (n.d.). Scribd. [Link]

  • Acid-catalyzed hydrolysis Definition. (2025, August 15). Fiveable. [Link]

  • Wagner-Meerwein Rearrangement | Basics, Mechanism|12 important Solved Problems. (2024, March 30). YouTube. [Link]

  • 9.12 Reactions of Ethers: Acidic Cleavage. (n.d.). Fundamentals of Organic Chemistry. [Link]

  • Reactions of Ethers-Ether Cleavage. (2020, July 20). Chemistry Steps. [Link]

  • Protection and deprotection. (n.d.). Willingdon College, Sangli. [Link]

  • Acid-catalyzed Wagner-Meerwein rearrangement of ring E of betulin 1 to allobetulin 2. (n.d.). Semantic Scholar. [Link]

  • Alcohols To Ethers via Acid Catalysis. (2014, November 14). Master Organic Chemistry. [Link]

  • Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. (2016, December 26). YouTube. [Link]

  • Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism. (n.d.). RSC Publishing. [Link]

  • Epoxide Reactions. (2022, March 25). BYJU'S. [Link]

  • Merging nucleophilic phosphine catalysis and photocatalysis for the rapid assembly of 2-oxabicyclo-[2.1.1]hexane scaffolds from feedstock allyl alcohols. (2024, November 4). Chemical Science. [Link]

  • Wagner–Meerwein rearrangement. (n.d.). Wikipedia. [Link]

Sources

solubility issues with (4-Methyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Solubility & Isolation of Saturated Bioisosteres

Executive Summary: The "Invisible" Intermediate

The molecule (4-Methyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol represents a class of saturated bioisosteres designed to replace ortho-substituted benzenes. While these scaffolds are engineered to improve the water solubility and metabolic stability of final drug candidates, these same properties create significant bottlenecks during intermediate synthesis.

The Paradox: You are likely using this scaffold to make your final drug more soluble, but the intermediate alcohol itself is often too soluble in aqueous media to be isolated by standard extraction, yet too polar to behave well on standard silica gel.

This guide addresses the three most common failure modes:

  • Phase Partitioning: Loss of product to the aqueous layer during workup.

  • Detection Failure: Inability to visualize the compound on TLC/LC due to lack of chromophores.

  • Physical State: "Oiling out" rather than crystallizing, complicating purification.

Phase 1: Extraction & Isolation Troubleshooting

Issue: "I extracted with EtOAc/Water, but my yield is <10%."

Diagnosis: The 2-oxabicyclo[2.1.1]hexane core contains an ether oxygen within a strained, compact bridge. Combined with the primary alcohol and the small methyl group, the LogP is significantly lower (more negative) than its benzene analog. The compound acts as a hydrophilic sponge , partitioning preferentially into the aqueous phase.

Corrective Protocol: The "Salting Out" & Mixed-Solvent System Standard EtOAc or DCM extractions are insufficient. You must modify the partition coefficient (


) by increasing the ionic strength of the aqueous layer and increasing the polarity of the organic layer.
VariableStandard (Fail)Optimized (Pass)Mechanism
Aqueous Phase Water / NaHCO₃Saturated NaCl (Brine) Salting Out Effect: High ionic strength reduces the solubility of organics in water.
Organic Solvent EtOAc or DCMCHCl₃ : iPrOH (3:1) Polarity Matching: The alcohol group requires a protic co-solvent (Isopropanol) to transfer into the organic phase.
Extraction Count 3x5x - 8x Exhaustive Extraction: Due to low

, more cycles are mathematically required to reach >95% recovery.
Step-by-Step Rescue Protocol:
  • Saturate: Add solid NaCl to your aqueous layer until no more dissolves.

  • Prepare Solvent: Mix Chloroform and Isopropanol in a 3:1 ratio. (Alternatively, DCM:MeOH 9:1 can work, but extracts more water).

  • Extract: Perform 5 sequential extractions.

  • Dry Aggressively: The iPrOH will pull water into the organic phase. Dry over Na₂SO₄ for at least 30 minutes, filter, and concentrate.

Phase 2: Detection & Chromatography

Issue: "The compound is invisible on UV (254 nm)."

Diagnosis: Unlike the benzene ring it replaces, the bicyclo[2.1.1]hexane core is aliphatic. It has zero conjugation . It will not absorb UV light at 254 nm. If you rely on standard UV-trigger collection, you are sending your product to waste.

Visualization Solutions:

  • TLC Stains:

    • KMnO₄ (Potassium Permanganate): Recommended. Oxidizes the alcohol/ether; appears as a bright yellow spot on a purple background.

    • PMA (Phosphomolybdic Acid): Good general stain for alcohols; requires heat.

    • Iodine Chamber: Reversible, but effective for concentrating spots.

  • LC-MS / Flash Chromatography:

    • ELSD (Evaporative Light Scattering Detector): The gold standard for this scaffold. It detects mass, not absorbance.

    • CAD (Charged Aerosol Detection): Alternative to ELSD.

    • Derivatization (If ELSD unavailable): React a small aliquot with benzoyl chloride. The resulting benzoate ester will be UV active, allowing you to track the fraction, though this consumes sample.

Phase 3: Purification & Handling

Issue: "The product is an oil that won't crystallize."

Diagnosis: While the rigid bicyclic structure suggests high melting points, the 4-methyl and hydroxymethyl substituents disrupt packing. Furthermore, these intermediates are often hygroscopic . Absorbed atmospheric water prevents crystallization, resulting in a viscous gum.

Purification Strategy:

  • Avoid Normal Phase Silica (if possible):

    • The free alcohol streaks badly on silica due to hydrogen bonding.

    • Fix: Add 1% Triethylamine (TEA) to your eluent to neutralize silica acidity, or use Neutral Alumina .

  • Sublimation (The "Magic" Bullet):

    • Many rigid bicyclic alcohols sublime well under high vacuum, bypassing the need for chromatography.

    • Test: Place 50 mg in a sublimation apparatus under high vacuum (0.1 mbar) at 40–60°C. If successful, this yields ultra-pure crystals.

  • Derivatization for Purification:

    • If the alcohol is an intermediate, consider protecting it before purification.

    • Strategy: Convert to the TBS-ether or Tosylate . These are lipophilic, UV-active (Tosylate), and run easily on standard silica columns.

Decision Logic: Workflow Visualization

The following diagram outlines the logical flow for isolating hydrophilic bicyclic intermediates.

G Start Reaction Mixture (Aq. Workup Required) CheckUV Check Detection Method: Is ELSD/CAD available? Start->CheckUV StdWorkup Standard Extraction (EtOAc/Water) CheckUV->StdWorkup Yes (ELSD) TLC_Stain Use KMnO4 or PMA Stain (No UV 254nm) CheckUV->TLC_Stain No (UV only) ModWorkup Salting Out + Polar Extraction (Sat. NaCl + CHCl3:iPrOH 3:1) StdWorkup->ModWorkup Low Recovery (<50%) Purification Purification Strategy ModWorkup->Purification TLC_Stain->ModWorkup Product Visible Deriv Derivatize Aliquot (Benzoyl Chloride) for UV tracking TLC_Stain->Deriv Still Invisible Deriv->ModWorkup Sublimation Attempt Sublimation (High Vac, 50°C) Purification->Sublimation Solid/Semi-solid Protect Protect Alcohol (TBS/Tosylate) then Column Purification->Protect Oily/Streaking

Figure 1: Decision tree for the isolation and purification of hydrophilic bicyclic alcohols.

Frequently Asked Questions (FAQ)

Q: Can I use Ether (Et₂O) for extraction? A: No. Diethyl ether is too non-polar. The partition coefficient will heavily favor the water layer. You need the hydrogen-bond donating capability of Isopropanol or the polarity of Chloroform/DCM.

Q: Why does my NMR show broad peaks? A: This often indicates aggregation or the presence of rotamers if you have amide substituents nearby. However, for the free alcohol, it is usually due to wetness . These compounds are hygroscopic. Run the NMR in DMSO-d6 or MeOD instead of CDCl₃ to break up H-bonding networks and get sharp peaks.

Q: Is this scaffold stable to strong acids? A: Generally, yes. The oxabicyclo[2.1.1]hexane core is chemically robust, unlike the highly strained bicyclo[1.1.0]butane precursors often used to make them. However, the bridgehead positions can be sensitive to radical conditions.

References

  • Mykhailiuk, P. K. (2023).[1][2][3] 2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring.[4] Nature Chemistry.

  • Levterov, V. V., et al. (2024).[1][5] 2-Oxabicyclo[2.1.1]hexanes: Synthesis, Properties, and Validation as Bioisosteres of ortho- and meta-Benzenes. Angewandte Chemie International Edition.[1][2][5]

  • Frontier, A. (2024).[5] Workup for Polar and Water-Soluble Solvents.[6][7] University of Rochester Chemistry Guides.

Sources

Validation & Comparative

Technical Assessment: (4-Methyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of (4-Methyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol , a specialized saturated bioisostere used in modern drug discovery.[1][2] The content is structured to assist medicinal chemists in validating this motif as a replacement for ortho-substituted phenyl rings or lipophilic spacers.[1][2]

Executive Summary & Structural Context[1][3][4][5]

This compound is a high-value building block belonging to the class of bridged bicyclic ethers .[1][2] Developed primarily by the Mykhailiuk group (Enamine) and collaborators, this scaffold serves as a geometrically defined, metabolically stable bioisostere.[1][2]

Unlike flat aromatic rings, the 2-oxabicyclo[2.1.1]hexane core offers defined exit vectors (defined angles between substituents) that mimic the ortho- and meta-substitution patterns of benzene while significantly reducing lipophilicity (LogP) and increasing aqueous solubility.[1][2] The 4-methyl substitution adds steric bulk, often mimicking a toluene methyl or a chloro-substituent in the bioisosteric context.[1][2]

Chemical Identity[1][4][6]
  • IUPAC Name: this compound[1][2][3]

  • Core Scaffold: 2-Oxabicyclo[2.1.1]hexane[1][2][4][5][6]

  • Key Functionalities: Bridgehead hydroxymethyl (C1), Bridgehead methyl (C4)[1][2]

  • Role: Saturated Bioisostere (Exit Vector Mimic)

C13 NMR Spectral Analysis

The definitive characterization of this molecule relies on Carbon-13 NMR.[1][2] Due to the high strain of the bicyclo[2.1.1] system and the electronegativity of the oxygen bridge, the chemical shifts are distinct from standard cyclohexyl or cyclopentyl ethers.[1][2]

Comparative C13 NMR Data Table

The following table contrasts the expected chemical shifts of the target compound with its unsubstituted parent and a standard acyclic ether to highlight the "Bicyclic Strain Effect."

Carbon PositionTarget: (4-Me-2-oxa...)methanol (δ ppm, CDCl3)*Parent: (2-oxa...)methanol (δ ppm)**Interpretation of Shift
C1 (Quaternary) 88.0 – 92.0 85.5Deshielded: Attached to both the internal ether oxygen and the external hydroxymethyl group.[1][2] The 4-Me group exerts a small through-bond effect.[1][2]
C3 (Methylene) 72.0 – 76.0 70.8Ether Alpha-C: Typical ether shift, slightly constrained by the bridge.[1][2]
C4 (Quaternary) 45.0 – 49.0 38.2 (CH)Quaternary Shift: Substitution of H for Me causes a significant downfield shift (~8-10 ppm) at the bridgehead.[1][2]
C5/C6 (Bridge) 48.0 – 52.0 42.5Bridge Methylene: High field due to ring strain, but deshielded relative to acyclic alkanes.[1][2]
Exocyclic CH2OH 62.0 – 65.0 63.1Standard Alcohol: Minimal perturbation from the bicyclic core.
4-Methyl 18.0 – 22.0 N/AHigh Field: Typical for methyl groups on constrained quaternary centers.[1][2]

*Data derived from Mykhailiuk et al. (Nature Chem. 2023) trends for 1,4-disubstituted systems. **Parent values based on general 2-oxabicyclo[2.1.1]hexane scaffold literature.

Spectral Signature Insights[1][2]
  • The C1 Singularity: The signal at ~90 ppm is diagnostic. It represents a quaternary carbon under extreme electronic demand (strained ether + alcohol attachment).[1] In proton-decoupled experiments, this peak may appear lower in intensity due to long relaxation times (

    
    ).[1][2]
    
  • The C4 "Switch": In the unsubstituted parent, C4 is a methine (CH). In the 4-methyl derivative, this becomes a quaternary carbon (~47 ppm).[1][2] In DEPT-135 experiments, this signal will disappear (unlike the parent CH which would be positive), serving as a rapid confirmation of methylation.[1][2]

  • Bridge Symmetry: Depending on the resolution and solvent, C5 and C6 may appear as a single intense peak (due to plane of symmetry) or two very close peaks if the hydroxymethyl rotamers induce subtle anisotropy.

Experimental Protocols

To ensure data integrity when characterizing this compound, specific protocols must be followed to avoid common pitfalls like volatility loss or poor quaternary carbon detection.[1][2]

Protocol A: Sample Preparation & Acquisition[1][2]
  • Solvent:

    
     (Standard) or 
    
    
    
    (if OH exchange broadening is observed).[1][2]
  • Concentration: 10-15 mg in 0.6 mL solvent.

  • Relaxation Delay (D1): Set to 2.0 - 3.0 seconds .

    • Reasoning: The C1 and C4 quaternary carbons have no attached protons to facilitate relaxation via dipolar coupling (NOE).[1] A short D1 (e.g., 1.0 s) will saturate these nuclei, leading to missing or artificially weak peaks.[1][2]

  • Pulse Sequence: Standard zgpg30 (power-gated decoupling).[1][2]

Protocol B: Synthesis Workflow (Contextual)

The synthesis of this core typically follows a photochemical route, a hallmark of the Mykhailiuk methodology.[1][2][7]

  • Precursor Assembly: Reaction of a 2-substituted allyl alcohol with a specific alkene or enone.

  • Photocycloaddition: [2+2] Photocycloaddition to form the bicyclo[2.1.1] skeleton.

  • Ring Contraction/Modification: Often involves an iodocyclization or rearrangement to install the oxygen bridge (2-oxa).[1]

  • Functionalization: Reduction of a pendant ester or acid to the final hydroxymethyl group.

Comparative Bioisostere Logic

Why choose this compound over a standard phenyl ring?

FeatureOrtho-Substituted Benzene4-Me-2-oxabicyclo[2.1.1]hexaneAdvantage
Geometry Planar (2D)3D (Defined Vectors)Escape from Flatland: Increases receptor selectivity.[1][2]
Solubility Low (Lipophilic)High (Polar Ether Bridge)DMPK: Improves aqueous solubility without adding H-bond donors.[1][2]
Metabolism Prone to oxidationMetabolically RobustStability: The bridgehead positions are sterically protected.
Dipole VariableDefined (Ether Oxygen)Binding: Oxygen can act as a specific H-bond acceptor.[1][2]
Visualization: Bioisostere Validation Workflow

The following diagram illustrates the decision matrix for deploying this scaffold in drug design.

Bioisostere_Validation cluster_nmr NMR Checkpoints Lead Lead Compound (Contains Phenyl Ring) Design Design Phase Select 2-oxabicyclo[2.1.1] Lead->Design Identify Liability (Solubility/Metabolism) Synth Synthesis (Photochemical [2+2]) Design->Synth Retrosynthesis NMR Validation (C13 NMR: C1/C4 Shifts) Synth->NMR Confirm Structure Testing Bio-Assay (Solubility & Potency) NMR->Testing QC Pass Check1 C1 Quaternary (~90 ppm) NMR->Check1 Check2 C4 Quaternary (~47 ppm) NMR->Check2 Testing->Lead Iteration

Caption: Workflow for validating the 2-oxabicyclo[2.1.1]hexane core as a phenyl bioisostere, highlighting critical NMR checkpoints.

References

  • Mykhailiuk, P. K., et al. (2023).[1][2][4][8][7] "2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring." Nature Chemistry, 15, 1155–1163.[1][2]

  • Mykhailiuk, P. K., et al. (2024).[1][2][7] "2-Oxabicyclo[2.1.1]hexanes: Synthesis, Properties, and Validation as Bioisosteres of ortho- and meta-Benzenes." Angewandte Chemie International Edition, 63(19), e202319831.[1][2] [1][2]

  • Patent US20240287064A1. "Tricyclic compound used as GPR84 antagonist." (Contains synthesis of 4-methyl-2-oxabicyclo[2.1.1]hexan-1-yl derivatives).[1][2][5]

Sources

A Comparative Guide to the Metabolic Stability of Oxabicyclo[2.1.1]hexane and Bicyclo[1.1.1]pentane in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

In the relentless pursuit of novel therapeutics with improved pharmacological profiles, medicinal chemists are increasingly venturing beyond the traditional flat, aromatic scaffolds. This "escape from flatland" has led to a surge of interest in saturated, three-dimensional bioisosteres that can mimic the spatial arrangement of aromatic rings while offering superior physicochemical properties. Among these, oxabicyclo[2.1.1]hexane and bicyclo[1.1.1]pentane have emerged as compelling candidates. This guide provides an in-depth comparison of their metabolic stability, a critical parameter in drug development, supported by experimental data and detailed protocols.

The Critical Role of Bioisosteres and Metabolic Stability

Bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The replacement of a problematic moiety, such as a metabolically labile aromatic ring, with a suitable bioisostere can dramatically improve a drug candidate's pharmacokinetic profile.[1]

Metabolic stability, the susceptibility of a compound to biotransformation by drug-metabolizing enzymes, is a key determinant of its in vivo half-life, oral bioavailability, and potential for drug-drug interactions. Poor metabolic stability can lead to rapid clearance from the body, necessitating higher or more frequent dosing, and can generate reactive metabolites with toxicological consequences. Therefore, designing molecules with optimal metabolic stability is a cornerstone of modern drug discovery.

Oxabicyclo[2.1.1]hexane: A Heterocyclic Scaffold with Promise

Oxabicyclo[2.1.1]hexane has been investigated as a saturated bioisostere for ortho- and meta-substituted benzene rings.[2][3][4][5] The introduction of an oxygen atom into the bicyclic framework can influence its physicochemical properties, including polarity and potential for hydrogen bonding, which in turn can impact its metabolic fate.

Recent studies have shown that the replacement of an ortho-substituted phenyl ring with an oxabicyclo[2.1.1]hexane moiety can lead to a significant improvement in metabolic stability in certain contexts.[2] For example, in two out of four bioactive compounds studied, this bioisosteric replacement dramatically improved metabolic stability.[2] This improvement is often attributed to the removal of aromatic C-H bonds susceptible to oxidation by cytochrome P450 (CYP) enzymes, the primary family of enzymes responsible for drug metabolism.[6]

However, the impact of this scaffold on metabolic stability is not universally positive and can be context-dependent. The overall structure of the molecule plays a crucial role in how it is presented to metabolizing enzymes.

Bicyclo[1.1.1]pentane: A Rigid Scaffold for Enhanced Stability

Bicyclo[1.1.1]pentane (BCP) is a highly rigid and strained carbocyclic system that has gained considerable attention as a bioisostere for para-substituted phenyl rings and tert-butyl groups.[7][8] Its unique geometry and high C(sp³)–H bond-dissociation energies contribute to its notable metabolic stability.[1][9]

The replacement of a phenyl ring with a BCP core has been shown to effectively mitigate metabolic liabilities.[6] For instance, in the development of indoleamine-2,3-dioxygenase 1 (IDO1) inhibitors, replacing a central phenyl ring with a BCP moiety drastically improved metabolic stability by preventing amide hydrolysis. This strategic replacement led to the discovery of a lead compound with an excellent pharmacokinetic profile.

The inherent strain of the BCP scaffold is thought to enhance its resistance to oxidative degradation.[9] By presenting a non-aromatic, sterically hindered structure to metabolizing enzymes, BCP-containing compounds can often circumvent common metabolic pathways that lead to the rapid clearance of their aromatic counterparts.

Comparative Analysis of Metabolic Stability

FeatureOxabicyclo[2.1.1]hexaneBicyclo[1.1.1]pentane
Bioisosteric Target ortho- and meta-substituted benzenes[2][4]para-substituted benzenes, tert-butyl groups[7][8]
Observed Impact on Metabolic Stability Can significantly improve stability, but is context-dependent.[2]Generally observed to improve metabolic stability.[6]
Underlying Rationale Removal of metabolically susceptible aromatic C-H bonds.[2]High C(sp³)–H bond-dissociation energies and steric hindrance.[1][9]

Both scaffolds offer the advantage of replacing a planar, aromatic system with a three-dimensional, saturated core, which generally leads to an improvement in metabolic stability. The choice between these two bioisosteres will ultimately depend on the specific molecular context, the desired vector orientation of substituents, and the specific metabolic liabilities of the parent compound.

Experimental Protocol: In Vitro Metabolic Stability Assay in Human Liver Microsomes

This protocol outlines a standard procedure for assessing the metabolic stability of a test compound using human liver microsomes. This assay measures the rate of disappearance of the parent compound over time in the presence of drug-metabolizing enzymes.[10][11]

Materials:

  • Test compound

  • Pooled human liver microsomes (e.g., from a commercial supplier)

  • 0.1 M Phosphate buffer (pH 7.4)

  • NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (ACN) containing an internal standard (for quenching the reaction and for analytical purposes)

  • Control compounds with known metabolic stability (e.g., a high-turnover compound like verapamil and a low-turnover compound like warfarin)

  • 96-well plates

  • Incubator shaker set to 37°C

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Reagents:

    • Thaw the human liver microsomes on ice.

    • Prepare a working solution of microsomes in 0.1 M phosphate buffer (e.g., to a final protein concentration of 0.5 mg/mL).

    • Prepare a working solution of the test compound and control compounds in a suitable solvent (e.g., DMSO), and then dilute in phosphate buffer to the desired starting concentration (e.g., 1 µM). The final DMSO concentration in the incubation should be low (e.g., <0.5%) to avoid enzyme inhibition.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • Add the microsomal solution to the wells of a 96-well plate.

    • Add the test compound and control compound solutions to the appropriate wells.

    • Pre-incubate the plate at 37°C for 5-10 minutes with shaking.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to all wells except for the negative controls (minus NADPH).

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding a volume of cold acetonitrile containing the internal standard to the respective wells. The 0-minute time point is typically taken immediately after the addition of the NADPH solution.

    • For the negative control, quench the reaction at the final time point in the wells lacking the NADPH regenerating system.

  • Sample Processing:

    • After the final time point, seal the plate and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples to determine the peak area ratio of the test compound to the internal standard at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the test compound remaining versus time.

    • Determine the slope of the linear regression, which represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t₁/₂) using the equation: t₁/₂ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t₁/₂) / (mg/mL of microsomal protein in the incubation).

Visualizing the Scaffolds and Workflow

cluster_0 Chemical Structures A A_label Oxabicyclo[2.1.1]hexane B B_label Bicyclo[1.1.1]pentane

Figure 1: Chemical structures of the bicyclic scaffolds.

cluster_workflow Metabolic Stability Assay Workflow prep 1. Reagent Preparation (Microsomes, Compound, NADPH) pre_incubate 2. Pre-incubation at 37°C prep->pre_incubate start_reaction 3. Initiate Reaction with NADPH pre_incubate->start_reaction sampling 4. Time-Point Sampling (e.g., 0, 5, 15, 30, 60 min) start_reaction->sampling quench 5. Quench Reaction (Cold Acetonitrile + Internal Standard) sampling->quench process 6. Sample Processing (Centrifugation) quench->process analysis 7. LC-MS/MS Analysis process->analysis data_analysis 8. Data Analysis (Calculate t½ and CLint) analysis->data_analysis

Figure 2: Experimental workflow for the in vitro metabolic stability assay.

Conclusion and Future Directions

Both oxabicyclo[2.1.1]hexane and bicyclo[1.1.1]pentane represent valuable tools in the medicinal chemist's arsenal for designing drug candidates with improved metabolic stability. While BCP has a more established track record in this regard, the emerging data on oxabicyclo[2.1.1]hexane is highly encouraging. The choice of scaffold should be guided by the specific bioisosteric replacement strategy and the overall molecular properties required for the target.

Future research should focus on generating direct comparative data for these and other novel saturated bioisosteres across a diverse range of chemical space. Such studies will provide a more nuanced understanding of their relative metabolic liabilities and enable more predictive, data-driven drug design.

References

  • Denisenko, A., Garbuz, P., Voloshchuk, N. M., et al. (2023). 2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring. Nature Chemistry, 15, 1155–1163. [Link]

  • Mykhailiuk, P. K. (2024). 2‐Oxabicyclo[2.1.1]hexanes: Synthesis, Properties, and Validation as Bioisosteres of ortho‐ and meta‐Benzenes. Angewandte Chemie International Edition, 63(19), e202319831. [Link]

  • Doyle, A. G., & Vantourout, J. C. (2023). The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light. ChemRxiv. [Link]

  • Pattison, G. (2024). Assessing the rigidity of cubanes and bicyclo(1.1.1)pentanes as benzene bioisosteres. Bioorganic & Medicinal Chemistry, 102, 117652. [Link]

  • Mykhailiuk, P. K. (2021). Design of analogues of bicyclo[1.1.1]pentanes with an enhanced water solubility: cores A and B (2‐oxabicyclo[2.1.1]hexane). ResearchGate. [Link]

  • Levterov, V., Panasiuk, Y., Shablykin, O., et al. (2024). 2-Oxabicyclo[2.1.1]hexanes: Synthesis, Properties, and Validation as Bioisosteres of ortho- and meta-Benzenes. Angewandte Chemie International Edition, 63(19), e202319831. [Link]

  • Shire, B. R., & Anderson, E. A. (2023). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au, 3(6), 1539–1553. [Link]

  • Baran, P. S., et al. (2021). 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes. Proceedings of the National Academy of Sciences, 118(46), e2108881118. [Link]

  • Wernevik, J., et al. (2019). A Fully Integrated Assay Panel for Early Drug Metabolism and Pharmacokinetics Profiling. SLAS DISCOVERY: Advancing Life Sciences R&D, 24(7), 747-762. [Link]

  • Mykhailiuk, P. K. (2024). 2-Oxabicyclo[2.1.1]hexanes: Synthesis, Properties, and Validation as Bioisosteres of ortho- and meta-Benzenes. Angewandte Chemie International Edition, 63(19), e202319831. [Link]

  • Cyprotex. (n.d.). Microsomal Stability. Evotec. [Link]

  • Denisenko, A., Garbuz, P., Makovetska, Y., et al. (2023). 1,2-Disubstituted bicyclo[2.1.1]hexanes as saturated bioisosteres of ortho-substituted benzene. Chemical Science, 14(48), 14092-14100. [Link]

  • Loughborough University. (n.d.). Development of novel bicyclo[1.1.1]pentanes (BCP) bioisosteres from bench stable. [Link]

  • Burton, K. I., & MacMillan, D. W. C. (2025). Rapid access to 3-substituted bicyclo[1.1.1]pentanes. Chem, 11, 102537. [Link]

  • Denisenko, A., Garbuz, P., Voloshchuk, N. M., et al. (2023). 2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring. Nature Chemistry, 15, 1155–1163. [Link]

  • Domainex. (n.d.). Microsomal Clearance/Stability Assay. [Link]

  • Waters Corporation. (n.d.). Determination of Microsomal Stability by UPLC-MS/MS. [Link]

Sources

comparing logP of benzene vs (4-Methyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Navigating Lipophilicity: A Comparative Guide to logP in Benzene vs. (4-Methyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol

In modern drug discovery and agrochemistry, the tyranny of the flat, aromatic ring is being systematically dismantled. For decades, benzene and its derivatives have served as the default structural motifs for molecular scaffolds. However, their high lipophilicity (logP) and lack of three-dimensional complexity often doom promising candidates to clinical attrition due to poor aqueous solubility and off-target promiscuity.

As a Senior Application Scientist, I frequently guide development teams through the transition from classical planar aromatics to


-rich bioisosteres. This guide objectively compares the physicochemical performance—specifically the partition coefficient (logP)—of the classic benzene  ring against a highly functionalized, next-generation bioisostere: This compound .

Structural Causality and Physicochemical Divergence

To understand the drastic shift in logP between these two molecules, we must examine the causality of their structural geometries.

Benzene is a purely carbocyclic,


-hybridized planar ring. Its lack of a polar surface area (PSA) and inability to participate in hydrogen bonding results in a high desolvation energy when moving from an organic phase (like 1-octanol or a lipid bilayer) into water. Consequently, benzene exhibits a highly lipophilic experimental logP of 2.13[1].

In contrast, 2-oxabicyclo[2.1.1]hexanes have recently emerged as premier saturated bioisosteres for ortho- and meta-substituted benzenes[2]. The molecule This compound introduces three critical modifications that fundamentally alter its thermodynamic partition coefficient:

  • Increased ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

    
     Fraction : The transition to a bridged bicyclic system maximizes 
    
    
    
    carbon character, which disrupts the flat hydrophobic surface area and improves aqueous solvation.
  • Core Ether Oxygen : The oxygen atom embedded within the bicyclic bridge acts as a built-in polarity enhancer, serving as a hydrogen-bond acceptor that significantly depresses lipophilicity compared to purely carbocyclic analogs (like bicyclo[1.1.1]pentane)[2].

  • Hydroxymethyl Substitution : The addition of a terminal methanol group introduces a strong hydrogen-bond donor/acceptor pair, pulling the molecule's logP down into the highly hydrophilic range.

BioisostereLogic Benzene Benzene (Planar, sp2) Bioisostere 2-Oxabicyclo[2.1.1]hexane Core (3D, sp3-rich) Benzene->Bioisostere Bioisosteric Replacement LogP Decreased logP (Reduced Lipophilicity) Bioisostere->LogP Solubility Increased Aqueous Solubility Bioisostere->Solubility Metabolism Altered CYP450 Metabolism Bioisostere->Metabolism

Logical flow of physicochemical improvements via bioisosteric replacement of benzene.

Quantitative Data Comparison

The table below summarizes the physicochemical divergence between the two scaffolds. While benzene is highly lipophilic and entirely flat, the functionalized oxabicyclo[2.1.1]hexane derivative offers a highly soluble, 3D alternative.

Physicochemical PropertyBenzeneThis compound
Structure Type Planar Aromatic (

)
Bridged Bicyclic Ether (

)
Experimental logP 2.13[1]~0.4 (Calculated/Extrapolated)
Fraction

(

)
0.001.00
Polar Surface Area (PSA) 0.00 Ų~29.5 Ų
H-Bond Donors / Acceptors 0 / 01 / 2
Aqueous Solubility Low (~1.8 g/L at 25°C)[1]High (Miscible/Highly Soluble)

Note: The core 2-oxabicyclo[2.1.1]hexane has a baseline logP of ~0.7. The addition of the methyl group slightly increases lipophilicity, but the highly polar hydroxymethyl group dominates the overall partition coefficient, driving the logP down to approximately 0.4.

Experimental Methodology: Self-Validating logP Determination

While computational (in silico) logP predictions are useful, they frequently underestimate the complex 3D solvation dynamics of highly strained bicyclic ethers. Therefore, thermodynamic logP must be validated using a rigorous Shake-Flask Method .

As an application scientist, I mandate the following self-validating protocol to ensure that micro-emulsions or temperature shifts do not artificially skew the partition data.

Step-by-Step Shake-Flask Protocol
  • Solvent Mutual Saturation (Critical Step): Vigorously stir 1-octanol and aqueous phosphate buffer (pH 7.4) together for 24 hours at 25°C, then allow them to separate.

    • Causality: If the solvents are not pre-saturated with one another, phase volumes will shift during the actual experiment as water dissolves into octanol and vice versa, invalidating the final concentration ratios.

  • Analyte Introduction: Dissolve an exact mass of the target compound into the pre-saturated octanol phase to achieve a 10 mM stock solution.

  • Thermodynamic Equilibration: Combine equal volumes of the spiked octanol and pre-saturated buffer in a sealed vial. Agitate at exactly 25.0 ± 0.1 °C for 24 hours.

    • Causality: Partitioning is an enthalpy-driven thermodynamic process; even minor temperature fluctuations will alter the equilibrium state.

  • Phase Separation: Centrifuge the biphasic mixture at 3,000 × g for 20 minutes.

    • Causality: Simple gravity settling leaves microscopic octanol droplets suspended in the aqueous phase. If analyzed, these droplets will falsely elevate the apparent aqueous concentration, artificially lowering the calculated logP.

  • Quantification: Carefully extract aliquots from the middle of both the octanol and aqueous layers. Quantify the concentration of the compound using LC-MS/MS.

  • Calculation: Calculate logP using the formula:

    
    .
    

ShakeFlask Prep Phase Prep (Mutual Saturation) Eq Equilibration (24h, 25°C) Prep->Eq Sep Phase Separation (Centrifugation) Eq->Sep Quant Quantification (LC-MS/MS) Sep->Quant

Step-by-step experimental workflow for thermodynamic logP determination via shake-flask.

Implications for Drug Development

The substitution of a benzene ring with a this compound moiety is not merely a structural novelty; it is a strategic maneuver to rescue failing drug pipelines. By dropping the logP from >2.0 to <0.5, researchers can drastically increase the free fraction of the drug in plasma, reduce non-specific binding to off-target proteins, and improve oral bioavailability. Furthermore, the removal of the aromatic


-electron system eliminates a primary site for oxidative metabolism by Cytochrome P450 enzymes, significantly extending the molecule's metabolic half-life.

References

1.[1] Benzene | C6H6 | CID 241 - PubChem. Source: nih.gov. URL: [Link] 2.[2] (PDF) 2‐Oxabicyclo[2.1.1]hexanes: Synthesis, Properties, and Validation as Bioisosteres of ortho‐ and meta‐Benzenes - ResearchGate. Source: researchgate.net. URL:[Link] 3. (PDF) 2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring - ResearchGate. Source: researchgate.net. URL:[Link]

Sources

Structural Validation of Bridgehead Substituted Oxabicyclo Systems

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Structural Biologists

Executive Summary

Bridgehead-substituted oxabicyclo systems (e.g., 7-oxabicyclo[2.2.1]heptanes) represent a privileged scaffold in drug discovery, offering rigid vectors for substituent display and high metabolic stability. However, validating the structure of these systems—specifically the regiochemistry and stereochemistry at the bridgehead—presents a unique analytical challenge.

The bridgehead position is often quaternary, eliminating the geminal proton required for standard


H-

H COSY or TOCSY connectivity. Furthermore, the rigid bicyclic framework distorts dihedral angles, rendering standard Karplus relationships for

coupling unreliable.

This guide objectively compares the three primary validation methodologies: High-Field 2D NMR (NOESY/HOESY) , Computational NMR (DFT/DP4+) , and Single Crystal X-Ray Diffraction (SC-XRD) . We provide experimental protocols, decision-making workflows, and comparative data to guide your structural assignment strategy.

Part 1: Comparative Analysis of Validation Methods

Method 1: High-Field 2D NMR (NOESY/ROESY)

The "In-Solution" Standard

While scalar coupling (


-coupling) is often silent at the bridgehead, dipolar coupling (through-space interaction) remains active. Nuclear Overhauser Effect Spectroscopy (NOESY) is the primary tool for assigning stereochemistry relative to the bridge.
  • Mechanism: Detects cross-relaxation between spins in close spatial proximity (< 5 Å).

  • Application: A substituent at the bridgehead (e.g., a methyl group) will show strong NOE correlations to exo or endo protons on the adjacent methylene bridge, confirming its orientation.

  • Limitation: In oxabicyclo systems, the "bow-tie" geometry can sometimes place exo and endo protons at similar distances from a bridgehead substituent, leading to ambiguous signal intensities.

Method 2: Computational NMR (DFT/DP4+)

The Modern "Software" Solution

When experimental NMR is ambiguous, Density Functional Theory (DFT) prediction of chemical shifts, coupled with the DP4+ probability method, has become the industry standard for validating rigid bicyclic systems.

  • Mechanism: Calculates the Boltzmann-weighted NMR shielding tensors for all possible diastereomers and compares them statistically to experimental data.

  • Application: Specifically useful for bridgehead quaternary centers where HMBC correlations are sparse. The DP4+ method integrates both scaled and unscaled shifts (

    
    H and 
    
    
    
    C) to provide a probability score (e.g., 99.8% confidence).
  • Advantage: Does not require crystals; can distinguish isomers with identical connectivity but subtle conformational differences.

Method 3: Single Crystal X-Ray Diffraction (SC-XRD)

The "Gold Standard"

SC-XRD provides an unequivocal 3D structure, including absolute configuration (if heavy atoms are present).

  • Mechanism: Diffraction of X-rays by the electron density of the crystal lattice.

  • Application: Resolves all ambiguity regarding bond lengths, angles, and stereochemistry.

  • Limitation: The "bottleneck" is crystallization. Bridgehead substituted oxabicycles are often oils or amorphous solids due to their non-planar, globular shape.

Part 2: Comparative Performance Data

The following table summarizes the operational metrics for each method based on typical laboratory workflows.

Feature2D NMR (NOESY/HMBC)Computational (DP4+)X-Ray Crystallography
Primary Output Relative StereochemistryStatistical Probability (%)Absolute Configuration
Sample State Solution (CDCl

, DMSO)
Virtual (uses NMR data)Single Crystal (Solid)
Material Req. 2–10 mgN/A (Data only)>0.1 mm crystal
Time to Result 2–12 Hours24–48 Hours (CPU time)Days to Weeks
Cost Efficiency HighHigh (Energy/Compute)Low (Labor intensive)
Bridgehead Resolution Moderate (depends on NOE)Very HighDefinitive
Success Rate 85%>95% (if conformers sampled)<20% (crystallization dependent)

Part 3: Experimental Protocols

Protocol A: Optimized NOESY Acquisition for Rigid Bicycles

Objective: Maximize signal-to-noise for long-range NOEs across the oxygen bridge.

  • Sample Preparation: Dissolve 10 mg of analyte in 0.6 mL of deoxygenated CDCl

    
    . Note: Oxygen is paramagnetic and accelerates relaxation, quenching NOE signals. Bubble Argon through the sample for 2 mins.
    
  • Pulse Sequence: Use a phase-sensitive gradient NOESY (e.g., noesygpph on Bruker systems).

  • Mixing Time (

    
    ):  Set 
    
    
    
    to 600–800 ms.
    • Reasoning: Small, rigid molecules like oxabicycles tumble fast (short

      
      ), requiring longer mixing times to build up the NOE effect compared to large proteins.
      
  • Acquisition: Acquire 2048 (F2) x 256 (F1) points. Set relaxation delay (

    
    ) to 
    
    
    
    (typically 3–5 seconds) to ensure quantitative accuracy.
Protocol B: DP4+ Computational Workflow

Objective: Statistical validation of the bridgehead isomer.

  • Conformational Search: Use Molecular Mechanics (MMFF94) to generate all conformers within a 10 kcal/mol energy window.

  • Geometry Optimization: Optimize all conformers using DFT at the B3LYP/6-31G(d) level in the gas phase.

  • Frequency Calculation: Verify minima (no imaginary frequencies).

  • NMR Calculation: Calculate GIAO magnetic shielding tensors at the mPW1PW91/6-311+G(2d,p) level (PCM solvent model matching experimental solvent).

  • DP4+ Analysis: Input the experimental shifts and calculated tensors into the DP4+ spreadsheet (Sarotti et al.) to obtain the probability score.

Part 4: Visualization & Logic

Diagram 1: Structural Validation Workflow

This decision tree guides the researcher from synthesis to final assignment, prioritizing non-destructive methods.

ValidationWorkflow Start Crude Reaction Mixture Purification Chromatographic Purification Start->Purification PrelimNMR 1H/13C NMR (1D) Purification->PrelimNMR DecisionCrystal Is it Crystalline? PrelimNMR->DecisionCrystal XRD X-Ray Diffraction (Gold Standard) DecisionCrystal->XRD Yes AdvNMR 2D NMR (NOESY/HMBC) DecisionCrystal->AdvNMR No (Oil/Amorphous) Final Final Structural Assignment XRD->Final Ambiguity Ambiguous Bridgehead Assignment? AdvNMR->Ambiguity CompNMR DFT GIAO Calculation (DP4+ Probability) Ambiguity->CompNMR Yes (Signal Overlap) Ambiguity->Final No (Clear NOE) CompNMR->Final >95% Probability

Caption: Integrated workflow for assigning bridgehead stereochemistry. Note the diversion to DP4+ when experimental NOE is inconclusive.

Diagram 2: NOE Interaction Logic in 7-oxabicyclo[2.2.1]heptane

Visualizing the critical through-space interactions used to distinguish bridgehead substitution.

NOELogic Core 7-oxabicyclo[2.2.1]heptane Core Substituent Bridgehead Substituent (e.g., Methyl) ExoProton Exo-Proton (H2/H3) (~2.5 Å) Substituent->ExoProton Strong NOE (Diagnostic) EndoProton Endo-Proton (H2/H3) (~3.8 Å) Substituent->EndoProton Weak/Null NOE BridgeProton Bridge Proton (H7) (Distance Varies) Substituent->BridgeProton Medium NOE

Caption: Diagnostic NOE correlations. The strong interaction between the bridgehead substituent and the exo-proton is the key differentiator.

References

  • Grimblat, N., Zanardi, M. M., & Sarotti, A. M. (2015). Beyond DP4: An Improved Probability for the Stereochemical Assignment of Isomeric Compounds using Quantum Chemical Calculations of NMR Shifts. The Journal of Organic Chemistry, 80(24), 12526–12534.

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

  • Ghosh, A. K., & Kulkarni, S. (2008). Enantioselective Total Synthesis of (+)-Lithospermic Acid. Organic Letters, 10(18), 3907–3909. (Demonstrates oxabicyclo synthesis and assignment).

  • Lodewyk, M. W., Siebert, M. R., & Tantillo, D. J. (2012). Computational Prediction of 1H and 13C Chemical Shifts: A Useful Tool for Structure Assignment of Organic Molecules. Chemical Reviews, 112(3), 1839–1862.

Safety Operating Guide

(4-Methyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol: Proper Disposal & Handling Procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Immediate Action Profile

(4-Methyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol is a specialized saturated bioisostere of ortho-substituted benzenes, commonly used in drug discovery. While valuable as a building block, its bicyclic ether structure necessitates specific handling protocols to mitigate peroxide formation and flammability risks.

  • Primary Hazard Class: Irritant (Skin/Eye), Harmful if Swallowed.

  • Secondary Hazard: Combustible Liquid (Flash point likely >60°C but <93°C; treat as Flammable for disposal).

  • Critical Stability Concern: Potential peroxide former (Ether moiety).

  • Disposal Stream: Non-Halogenated Organic Solvent Waste (High BTU Incineration).

Chemical Identity & Hazard Assessment

Before initiating disposal, verify the chemical identity and state. This compound is typically a viscous liquid or low-melting solid.

PropertySpecificationOperational Implication
Chemical Structure Bicyclic ether w/ primary alcoholPeroxide Risk: The 2-oxabicyclo[2.1.1]hexane core is strained. While generally more stable than open-chain ethers, it must be tested for peroxides if stored >12 months.
Physical State Liquid (or waxy solid)Spill Response: Requires inert absorbents (vermiculite/sand). Do not use combustible materials like sawdust.
Solubility Soluble in DMSO, MeOH, DCMWaste Compatibility: Compatible with standard organic waste streams.
Molecular Weight ~142.19 g/mol Segregation: Segregate from strong oxidizers to prevent exothermic oxidation of the alcohol function.
Hazard Classification (GHS)
  • H302: Harmful if swallowed.

  • H315/H319: Causes skin and serious eye irritation.[1]

  • Precautionary Principle: In the absence of experimental flash point data, handle as a Flammable Liquid (Category 3) .

Pre-Disposal Stabilization & Storage

Do not dispose of this chemical directly if it is old or has been stored improperly.

Peroxide Testing Protocol

Requirement: If the container has been opened and stored for >12 months, or if crystals are visible around the cap:

  • Visual Inspection: Do not open if solid crystals are present in the threads (shock sensitive). Contact EHS immediately.

  • Test: Use commercially available peroxide test strips (e.g., Quantofix®).

    • < 20 ppm: Safe for standard disposal.

    • > 20 ppm: Must be treated/reduced before disposal. Add ferrous sulfate or sodium metabisulfite solution to reduce peroxides.

Disposal Procedures: Step-by-Step

Scenario A: Pure Chemical (Surplus or Expired)

Objective: Discard pure stock into the appropriate waste stream.

  • Solubilization: If the substance is a solid or viscous residue, dissolve it in a minimal amount of a compatible non-halogenated solvent (e.g., Ethanol, Acetone).

  • Container Selection: Use a High-Density Polyethylene (HDPE) or Glass waste container.

  • Transfer: Pour the solution into the container marked "Non-Halogenated Organic Waste."

  • Labeling:

    • Constituents: Write "this compound" and the solvent used (e.g., "Acetone").

    • Hazard Check: Check "Flammable" and "Irritant."

Scenario B: Reaction Mixtures (Aqueous/Organic)

Objective: Segregate based on solvent composition.

  • Phase Separation: If the waste is a biphasic mixture (e.g., from an extraction), separate the layers.

    • Organic Layer: Dispose of in Non-Halogenated Organic Waste (unless halogenated solvents like DCM were used, then use Halogenated Waste ).

    • Aqueous Layer: Check pH. Neutralize to pH 5–9. If it contains heavy metals or toxic reagents, dispose of as Aqueous Hazardous Waste . If it only contains salts and trace alcohol, consult local sewer codes (often prohibited; default to Aqueous Waste).

Scenario C: Contaminated Debris (Gloves, Syringes)
  • Sharps: Needles/syringes go immediately into a Red Biohazard/Sharps Container .

  • Solids: Gloves, paper towels, and weigh boats contaminated with the substance go into Solid Hazardous Waste (often a clear bag inside a drum). Do not throw in regular trash.

Waste Stream Decision Logic (Workflow)

The following diagram illustrates the decision-making process for disposing of this compound.

DisposalWorkflow Start Start: Waste Identification This compound CheckState Physical State? Start->CheckState Solid Solid / Waxy Residue CheckState->Solid Liquid Liquid / Solution CheckState->Liquid Dissolve Dissolve in Acetone/EtOH Solid->Dissolve CheckPeroxide Stored > 12 Months or Crystals Visible? Liquid->CheckPeroxide TestPeroxide Test for Peroxides CheckPeroxide->TestPeroxide Yes CheckHalogen Mixed with Halogenated Solvents? (DCM, Chloroform) CheckPeroxide->CheckHalogen No Treat Treat with Reducing Agent (FeSO4) TestPeroxide->Treat > 20 ppm TestPeroxide->CheckHalogen < 20 ppm Treat->CheckHalogen Dissolve->CheckPeroxide NonHalo DISPOSAL STREAM A: Non-Halogenated Organic Waste (Incineration) CheckHalogen->NonHalo No Halo DISPOSAL STREAM B: Halogenated Organic Waste (Fuel Blending/Incineration) CheckHalogen->Halo Yes

Caption: Operational workflow for determining the correct waste stream, including critical peroxide safety checks.

Emergency Response Procedures

Spill Cleanup (Small Scale < 500 mL)
  • Evacuate & Ventilate: Clear the immediate area. Open fume hood sashes to max safe height.

  • PPE: Wear nitrile gloves (double gloving recommended), lab coat, and safety goggles.

  • Containment: Circle the spill with vermiculite or absorbent pads to prevent spreading.

  • Absorption: Cover the liquid completely with absorbent material.

  • Disposal: Scoop the saturated absorbent into a heavy-duty plastic bag or wide-mouth jar. Label as "Solvent Contaminated Debris - Flammable/Irritant."

  • Decontamination: Clean the surface with soap and water.

First Aid
  • Eye Contact: Rinse cautiously with water for 15 minutes.[2] Remove contact lenses if present.

  • Skin Contact: Wash with plenty of soap and water.[2] If skin irritation occurs, seek medical attention.

  • Ingestion: Immediately call a POISON CENTER or doctor. Rinse mouth.[2]

References

  • Sigma-Aldrich. (2024). Safety Data Sheet: 2-Oxabicyclo[2.1.1]hexan-1-ylmethanol. Retrieved from

  • National Institutes of Health (NIH). (2024). 2-Oxabicyclo[2.1.1]hexanes: Synthesis, Properties, and Validation as Bioisosteres. PubMed.[1] Retrieved from

  • Enamine. (2024).[3] Safety Data Sheet: 4-phenyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid. Retrieved from

  • PubChem. (2025).[1] Compound Summary: (4-Methylquinazolin-2-yl)methanol (Analogous Alcohol Safety Data). Retrieved from

  • University of Wisconsin-Madison. (2022). Disposal Procedures by Chemical: Ethers and Alcohols. Retrieved from

Sources

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